CAS: 1009367-63-8 Formula: C9H15N5O2 Molecular Weight: 225.25 g/mol Executive Summary In the landscape of modern medicinal chemistry, tert-Butyl 3-(2H-tetrazol-5-yl)azetidine-1-carboxylate represents a high-value pharmac...
In the landscape of modern medicinal chemistry, tert-Butyl 3-(2H-tetrazol-5-yl)azetidine-1-carboxylate represents a high-value pharmacophore building block. It synergizes two critical structural motifs: the azetidine ring , known for reducing lipophilicity and improving metabolic stability compared to larger saturated heterocycles, and the tetrazole moiety , a classic non-classical bioisostere for carboxylic acids.
This guide provides a comprehensive technical analysis of this core, detailing its synthetic architecture, physicochemical behavior, and application in fragment-based drug discovery (FBDD). It is designed for medicinal chemists seeking to modulate potency and pharmacokinetic (PK) profiles through scaffold hopping and bioisosteric replacement.
Chemical Profile & Structural Logic[1]
Physicochemical Properties
The compound exists as a stable, white to off-white solid. Its utility stems from the specific electronic and steric properties of its components.
Lower lipophilicity than pyrrolidine analogs, improving solubility.
H-Bond Donors
1 (Tetrazole N-H)
Critical for receptor binding interactions.
H-Bond Acceptors
5
Enhances water solubility and ligand-protein interactions.
Rotatable Bonds
2
Conformational rigidity of azetidine reduces entropic penalty upon binding.
Structural Significance
Azetidine Ring Strain: The 4-membered ring introduces distinct vector orientations for substituents compared to 5- or 6-membered rings (pyrrolidines/piperidines), often allowing access to novel IP space and improving metabolic stability by altering the trajectory of oxidative metabolism.
Tetrazole Bioisosterism: The 5-substituted 1H-tetrazole is a planar, acidic system with a larger surface area than a carboxylic acid. This delocalizes the negative charge, often improving oral bioavailability and resistance to metabolic hydrolysis compared to the parent ester or acid.
Synthetic Architecture
The synthesis of CAS 1009367-63-8 typically proceeds via a [3+2] dipolar cycloaddition of an azide source to the corresponding nitrile precursor, tert-butyl 3-cyanoazetidine-1-carboxylate.
Reaction Pathway Visualization
The following diagram illustrates the conversion of the nitrile precursor to the tetrazole product using a Zinc(II)-catalyzed aqueous protocol, which is preferred for its safety profile over organotin methods.
Caption: Zn(II)-catalyzed [3+2] cycloaddition mechanism for the synthesis of the tetrazole moiety.
Experimental Protocol: Synthesis & Purification
Objective: Synthesis of tert-Butyl 3-(2H-tetrazol-5-yl)azetidine-1-carboxylate from tert-butyl 3-cyanoazetidine-1-carboxylate.
Method: Sharpless "Click" Modification (Zinc-Catalyzed).
In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve tert-butyl 3-cyanoazetidine-1-carboxylate (10 mmol) in a mixture of Water (20 mL) and Isopropanol (10 mL).
Add Sodium Azide (11 mmol) and Zinc Bromide (10 mmol). Caution: Sodium azide is acutely toxic. Handle in a fume hood.
Cycloaddition:
Heat the reaction mixture to reflux (approx. 80-85°C) for 12–24 hours.
Monitoring: Monitor reaction progress via LC-MS or TLC (Mobile phase: DCM/MeOH 9:1). The nitrile starting material (
) should disappear, and a more polar spot (tetrazole) should appear.
Workup & Isolation:
Cool the mixture to room temperature.
Add 3N HCl dropwise until the pH reaches ~1–2. Note: This breaks the Zinc-Tetrazole complex and liberates the free tetrazole. Vigorous gas evolution (
) is possible; ensure good ventilation.
Add Ethyl Acetate (50 mL) and stir until the solid dissolves.
Separate the organic layer. Extract the aqueous layer 2x with Ethyl Acetate (30 mL).
Purification:
Combine organic extracts and wash with brine.
Dry over anhydrous
, filter, and concentrate under reduced pressure.
Crystallization: The crude residue can often be recrystallized from Ethyl Acetate/Hexanes to yield the pure product as a white solid.
Validation Criteria (Self-Validating)
1H NMR (DMSO-d6): Look for the disappearance of the precursor signals. The tetrazole N-H proton is typically broad and downfield (>13 ppm), often invisible depending on water content. The azetidine ring protons should appear as multiplets between 3.8–4.5 ppm.
IR Spectroscopy: Disappearance of the sharp Nitrile (
) stretch at ~2240 cm⁻¹.
Applications in Drug Discovery[2][3][4]
Bioisosteric Replacement Strategy
The tetrazole ring serves as a robust bioisostere for the carboxylic acid group (
).
Acidity Matching: The tetrazole N-H has a pKa (~4.9) very similar to carboxylic acids (~4.5), ensuring it is ionized at physiological pH (7.4).
Metabolic Stability: Unlike carboxylic acids, which can undergo glucuronidation (leading to rapid clearance), tetrazoles are generally resistant to Phase II conjugation.
Permeability: The delocalized charge on the tetrazole ring can improve passive diffusion across lipophilic membranes compared to the localized charge of a carboxylate.
Fragment-Based Drug Design (FBDD) Workflow
This building block is ideal for "growing" fragments. The Boc-group allows for controlled deprotection and subsequent coupling to core scaffolds (e.g., via urea formation, amidation, or SNAr).
Caption: Workflow for utilizing the azetidine-tetrazole core in library generation.
Safety & Handling
Hazards: While the final tetrazole product is stable, the synthesis involves Sodium Azide , which is highly toxic and can form explosive metal azides (e.g., with copper or lead in plumbing).
Handling: Always use non-metallic spatulas and glass-lined reactors when working with azides. Quench azide residues with bleach or specific quenching kits before disposal.
Storage: Store the product at 2–8°C, under inert atmosphere (Nitrogen/Argon), protected from moisture.
References
Demko, Z. P., & Sharpless, K. B. (2001).[1] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950. Link
Wittenberger, S. J., & Donner, B. G. (1993). Dialkyltin oxide mediated addition of trimethylsilyl azide to nitriles.[2] A novel preparation of 5-substituted tetrazoles.[3] The Journal of Organic Chemistry, 58(15), 4139–4141. Link
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link
Kalgutkar, A. S., et al. (2012). Azetidines as a Growing Class of Heterocycles in Drug Discovery.[4] Journal of Medicinal Chemistry. (General Reference on Azetidine Utility).
ChemicalBook. (2025).[5][6] CAS 1009367-63-8 Product Entry. Link
Spectroscopic Characterization of tert-butyl 3-(2H-tetrazol-5-yl)azetidine-1-carboxylate: A Technical Guide
This technical guide provides a comprehensive analysis of the spectroscopic data for tert-butyl 3-(2H-tetrazol-5-yl)azetidine-1-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides a comprehensive analysis of the spectroscopic data for tert-butyl 3-(2H-tetrazol-5-yl)azetidine-1-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The unique structural combination of a strained azetidine ring, a bioisosteric tetrazole moiety, and a bulky tert-butoxycarbonyl (Boc) protecting group presents a distinct spectroscopic fingerprint. This document is intended for researchers, scientists, and drug development professionals, offering in-depth interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Introduction: Structural Significance and Analytical Strategy
tert-butyl 3-(2H-tetrazol-5-yl)azetidine-1-carboxylate is a key building block in the synthesis of novel pharmaceutical agents. The azetidine core provides a rigid scaffold, influencing the spatial orientation of substituents, while the tetrazole ring often serves as a bioisosteric replacement for a carboxylic acid group, enhancing metabolic stability and cell permeability. The Boc protecting group is crucial for synthetic manipulation, allowing for selective reactions at other sites of the molecule.
Molecular Structure and Key Spectroscopic Regions
The structure of tert-butyl 3-(2H-tetrazol-5-yl)azetidine-1-carboxylate is depicted below. The key structural features that will be interrogated by various spectroscopic techniques are highlighted.
Caption: Molecular structure of tert-butyl 3-(2H-tetrazol-5-yl)azetidine-1-carboxylate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information about the connectivity and chemical environment of each atom.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the azetidine ring protons, the tert-butyl group, and the exchangeable proton of the tetrazole ring.
Proton Assignment
Expected Chemical Shift (δ, ppm)
Multiplicity
Coupling Constants (J, Hz)
Justification
t-Bu (9H)
~1.45
singlet (s)
N/A
The nine equivalent protons of the tert-butyl group are magnetically shielded and show a characteristic singlet.
Azetidine CH (1H)
~4.0 - 4.2
quintet or multiplet
~8-9 Hz
This methine proton is coupled to the four adjacent methylene protons on the azetidine ring.
Azetidine CH₂ (4H)
~4.3 - 4.5
multiplet
~8-9 Hz
The two sets of methylene protons on the azetidine ring are diastereotopic and will likely appear as complex multiplets due to coupling with the methine proton and geminal coupling.
Tetrazole NH (1H)
Variable, ~15-16
broad singlet (br s)
N/A
The acidic proton on the tetrazole ring is often broad and its chemical shift is highly dependent on solvent and concentration.
Experimental Protocol for ¹H NMR:
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence the chemical shifts, particularly of exchangeable protons.
Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer for better signal dispersion.
Acquisition Parameters:
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
Spectral Width: ~16 ppm, centered around 6 ppm.
Acquisition Time: ~2-3 seconds.
Relaxation Delay: 1-2 seconds.
Number of Scans: 16-32 scans for a good signal-to-noise ratio.
Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.
Carbon Assignment
Expected Chemical Shift (δ, ppm)
Justification
t-Bu (CH₃)₃
~28.5
Shielded aliphatic carbons of the tert-butyl group.
t-Bu (C-(CH₃)₃)
~80.0
The quaternary carbon of the tert-butyl group attached to the oxygen of the carbamate.
Azetidine CH
~30-35
The methine carbon of the azetidine ring is shifted downfield due to the attachment of the electron-withdrawing tetrazole ring.
Azetidine CH₂
~55-58
The methylene carbons of the azetidine ring are deshielded by the adjacent nitrogen atom.
Carbonyl (C=O)
~156.0
The carbonyl carbon of the Boc protecting group.
Tetrazole C
~155-160
The carbon atom of the tetrazole ring, which is typically in the aromatic/heteroaromatic region.
Experimental Protocol for ¹³C NMR:
Sample Preparation: Use the same sample as prepared for ¹H NMR. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.
Instrument Setup: A 100 MHz or higher frequency spectrometer (corresponding to a 400 MHz ¹H frequency) is recommended.
Acquisition Parameters:
Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30').
Spectral Width: ~220 ppm, centered around 100 ppm.
Acquisition Time: ~1-1.5 seconds.
Relaxation Delay: 2 seconds.
Number of Scans: 1024 or more scans are typically required to achieve an adequate signal-to-noise ratio.
Processing: Similar to ¹H NMR, apply Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Functional Group
Expected Absorption Frequency (cm⁻¹)
Intensity
Justification
N-H (stretch, tetrazole)
3000-3200
Broad, Medium
The N-H stretch of the tetrazole ring will likely be a broad band due to hydrogen bonding.
C-H (stretch, aliphatic)
2850-3000
Medium-Strong
C-H stretching vibrations of the azetidine and tert-butyl groups.
C=O (stretch, carbamate)
1680-1700
Strong
The strong absorption of the carbonyl group in the Boc protecting group is a key diagnostic peak.
C=N, N=N (stretch, tetrazole)
1400-1600
Medium
Stretching vibrations within the tetrazole ring.
C-N (stretch)
1150-1250
Medium
C-N stretching of the azetidine ring and the carbamate.
Experimental Protocol for IR Spectroscopy:
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after dissolving in a volatile solvent, as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.
Instrument: A Fourier Transform Infrared (FTIR) spectrometer is standard.
Data Collection: Typically, 16-32 scans are co-added to obtain a high-quality spectrum with a resolution of 4 cm⁻¹. A background spectrum is collected prior to the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity. Electrospray ionization (ESI) is a suitable soft ionization technique for this polar molecule.
Expected Molecular Ions:
Molecular Formula: C₁₀H₁₇N₅O₂
Molecular Weight: 239.27 g/mol
[M+H]⁺: m/z 240.14
[M+Na]⁺: m/z 262.12
[M-H]⁻: m/z 238.13
Key Fragmentation Pathways:
The fragmentation of the molecular ion will likely proceed through the loss of the bulky and stable tert-butyl group or isobutylene from the Boc protecting group.
Caption: Predicted ESI-MS fragmentation pathway.
Experimental Protocol for Mass Spectrometry:
Sample Preparation: Prepare a dilute solution of the compound (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to promote ionization.
Instrumentation: A mass spectrometer equipped with an ESI source, such as a quadrupole, ion trap, or time-of-flight (TOF) analyzer. High-resolution mass spectrometry (HRMS) is recommended for accurate mass measurement and elemental composition determination.
Data Acquisition: Infuse the sample solution directly into the ESI source. Acquire spectra in both positive and negative ion modes over a mass range of m/z 50-500. For fragmentation studies, perform MS/MS experiments on the parent ion of interest.
Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of tert-butyl 3-(2H-tetrazol-5-yl)azetidine-1-carboxylate. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with the provided experimental protocols, offer a valuable resource for researchers in the synthesis and application of this important chemical entity. Adherence to these analytical strategies will ensure the unambiguous identification and quality control of this compound, facilitating its use in drug discovery and development programs.
References
At the time of writing, a specific publication detailing the complete spectroscopic data for the title compound was not identified. The predicted data and interpretations are based on established principles of spectroscopic analysis and data from analogous structures found in the chemical literature and databases.
For general principles and techniques of spectroscopic methods, the following resources are recommended:
Spectrometric Identification of Organic Compounds by Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (Wiley).
Introduction to Spectroscopy by Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (Cengage Learning). This book provides a comprehensive introduction to various spectroscopic techniques.
Online Spectral Databases such as the Spectral Database for Organic Compounds (SDBS)
Foundational
The Convergence of Strained Rings and Bioisosteres: A Technical Guide to Substituted Azetidine Tetrazoles in Drug Discovery
For the attention of Researchers, Scientists, and Drug Development Professionals. This guide provides an in-depth exploration of substituted azetidine tetrazoles, a promising, yet underexplored, class of small molecules...
Author: BenchChem Technical Support Team. Date: February 2026
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides an in-depth exploration of substituted azetidine tetrazoles, a promising, yet underexplored, class of small molecules in medicinal chemistry. By combining the unique three-dimensional architecture of the azetidine ring with the versatile bioisosteric properties of the tetrazole moiety, these hybrid compounds offer a compelling scaffold for the development of novel therapeutics. This document will navigate the synthetic landscape, delve into the potential biological activities, and outline future perspectives for this intriguing molecular framework.
Introduction: The Strategic Fusion of Azetidine and Tetrazole Moieties
In the relentless pursuit of novel chemical entities with enhanced therapeutic profiles, medicinal chemists often turn to the strategic combination of privileged scaffolds. The amalgamation of the azetidine and tetrazole rings into a single molecular entity represents a compelling strategy, leveraging the distinct and advantageous properties of each.
The azetidine ring, a four-membered saturated heterocycle, has garnered significant attention in drug design.[1][2] Its inherent ring strain of approximately 25.4 kcal/mol, while rendering it more stable and easier to handle than the corresponding aziridine, provides a unique conformational rigidity.[3] This rigidity can lead to higher binding affinities with biological targets by reducing the entropic penalty upon binding.[4] Furthermore, the non-planar, three-dimensional nature of the azetidine scaffold offers an attractive vector for exiting a binding pocket and exploring new chemical space, often leading to improved physicochemical properties such as solubility and metabolic stability.[1][5] Several FDA-approved drugs, including the antihypertensive azelnidipine and the kinase inhibitor cobimetinib, feature an azetidine moiety, underscoring its therapeutic relevance.[3]
On the other hand, the tetrazole ring is a well-established bioisostere of the carboxylic acid functional group.[6][7] With a similar pKa and planar, delocalized electronic system, a 5-substituted-1H-tetrazole can mimic the interactions of a carboxylate group with biological targets while offering several advantages.[6] These include increased metabolic stability, enhanced lipophilicity, and improved oral bioavailability.[7] The tetrazole moiety is a key pharmacophore in numerous approved drugs, such as the angiotensin II receptor blocker losartan and the cephalosporin antibiotic cefazolin, highlighting its broad utility in medicinal chemistry.[8]
The conjugation of an azetidine ring to a tetrazole creates a novel scaffold that synergistically combines the desirable attributes of both. This guide will illuminate the path to synthesizing and exploring the therapeutic potential of these promising hybrid molecules.
Synthetic Strategies for Substituted Azetidine Tetrazoles
The synthesis of substituted azetidine tetrazoles can be strategically approached by leveraging well-established methodologies for the construction of each heterocyclic ring. A logical and efficient pathway involves the preparation of a functionalized azetidine precursor, followed by the formation of the tetrazole ring. The most versatile and widely employed method for tetrazole synthesis is the [3+2] cycloaddition of an azide source with a nitrile.[9][10]
A plausible and robust synthetic route to 5-(azetidin-3-yl)-1H-tetrazole derivatives is outlined below. This strategy commences with the readily available N-Boc-3-cyanoazetidine as a key intermediate.
Caption: Proposed synthetic pathway for substituted azetidine tetrazoles.
Key Experimental Protocol: [3+2] Cycloaddition for Tetrazole Formation
This protocol outlines the synthesis of 5-(N-Boc-azetidin-3-yl)-1H-tetrazole from N-Boc-3-cyanoazetidine. This procedure is adapted from established methods for the synthesis of 5-substituted-1H-tetrazoles from nitriles.[9]
Materials:
N-Boc-3-cyanoazetidine
Sodium azide (NaN₃)
Ammonium chloride (NH₄Cl) or Zinc chloride (ZnCl₂)
Dimethylformamide (DMF)
Hydrochloric acid (HCl), 1 M
Ethyl acetate
Saturated sodium bicarbonate solution
Brine
Anhydrous sodium sulfate (Na₂SO₄)
Round-bottom flask
Reflux condenser
Magnetic stirrer with heating plate
Separatory funnel
Rotary evaporator
Procedure:
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve N-Boc-3-cyanoazetidine (1.0 eq) in DMF.
Addition of Reagents: To the stirred solution, add sodium azide (1.5 eq) and ammonium chloride (1.5 eq) (or alternatively, zinc chloride as a Lewis acid catalyst).
Causality: The addition of an acid source, either a Brønsted acid like ammonium chloride or a Lewis acid like zinc chloride, is crucial for activating the nitrile group towards nucleophilic attack by the azide anion.[6]
Reaction: Heat the reaction mixture to 80-120 °C and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Work-up:
a. Cool the reaction mixture to room temperature.
b. Carefully pour the mixture into a beaker containing ice-water.
c. Acidify the aqueous mixture to pH ~2-3 with 1 M HCl. This step protonates the tetrazolate anion, facilitating its extraction.
d. Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
e. Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired 5-(N-Boc-azetidin-3-yl)-1H-tetrazole.
Self-Validation: The successful synthesis of the product can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the nitrile peak in the IR spectrum and the appearance of characteristic tetrazole signals in the NMR spectra would validate the conversion.
Biological Activities and Therapeutic Potential
While the direct biological evaluation of substituted azetidine tetrazoles is not extensively reported in the literature, the known pharmacological profiles of both parent scaffolds provide a strong rationale for their potential therapeutic applications. The convergence of biological activities suggests that these hybrid molecules could be particularly promising in the fields of infectious diseases and inflammation.
Several studies have highlighted the potent antitubercular activity of azetidine-containing compounds.[11][12] A series of azetidine derivatives, termed BGAz, demonstrated potent bactericidal activity against both drug-sensitive and multidrug-resistant Mycobacterium tuberculosis (MDR-TB) with MIC₉₉ values below 10 µM.[11] These compounds were found to inhibit mycolic acid biosynthesis, a crucial component of the mycobacterial cell wall.[11] Similarly, certain azetidin-2-one derivatives have also shown moderate to good anti-tubercular activity.[12]
Concurrently, tetrazole derivatives have also been investigated as potential antitubercular and antimalarial agents.[7] The tetrazole moiety, acting as a bioisostere, can be incorporated into known antitubercular pharmacophores to improve their pharmacokinetic properties.[7]
Given that both azetidines and tetrazoles have demonstrated activity against M. tuberculosis, it is highly plausible that substituted azetidine tetrazoles could exhibit potent antitubercular effects. The azetidine scaffold could provide a rigid framework for optimal interaction with mycobacterial targets, while the tetrazole moiety could enhance the drug-like properties of the molecule.
Anti-inflammatory and Enzyme Inhibition
Azetidine derivatives have also been explored as anti-inflammatory agents. For instance, some azetidin-2-one analogues have shown a correlation between their anti-inflammatory and antitubercular activities, possibly through the inhibition of phospholipase A2 (PLA₂).[12]
Tetrazole-containing compounds are also known to possess a wide range of biological activities, including anti-inflammatory properties, often through the inhibition of enzymes such as cyclooxygenase (COX).
This overlap in anti-inflammatory potential suggests that substituted azetidine tetrazoles could be developed as novel anti-inflammatory agents or as inhibitors of specific enzymes involved in inflammatory pathways.
Structure-Activity Relationship (SAR) Insights
Although specific SAR studies for substituted azetidine tetrazoles are not available, we can extrapolate potential relationships based on the known SAR of the individual scaffolds.
Caption: Conceptual Structure-Activity Relationship (SAR) for substituted azetidine tetrazoles.
Table 1: Potential Impact of Substituents on Biological Activity
Position
Substituent (R)
Potential Effect on Activity
Rationale / Causality
Azetidine-N¹
Small alkyl, aryl, acyl groups
Modulate lipophilicity, solubility, and metabolic stability. Can be used to introduce vectors for further functionalization.
The substituent at the nitrogen atom significantly influences the overall properties of the molecule.
Azetidine Ring
Fluoro, hydroxyl, amino groups
Introduce new hydrogen bonding interactions, alter electronic properties, and potentially block metabolic hotspots. Stereochemistry is likely to be crucial.
Substituents on the rigid azetidine ring can precisely orient functional groups for optimal target interaction.
Tetrazole Ring
Alkyl, aryl groups on a nitrogen atom
Can prevent ionization and alter the pharmacokinetic profile. The position of substitution (N1 vs. N2) can influence the electronic properties and binding mode.
Substitution on the tetrazole ring can fine-tune its bioisosteric properties and overall ADME profile.
Challenges and Future Perspectives
The exploration of substituted azetidine tetrazoles is still in its nascent stages, presenting both challenges and exciting opportunities.
Challenges:
Synthetic Complexity: While a plausible synthetic route has been outlined, the synthesis of functionalized azetidine precursors can be challenging due to the inherent ring strain.
Limited Biological Data: The lack of extensive biological data and SAR studies for this specific scaffold makes rational drug design more challenging.
Potential for Off-Target Effects: As with any novel scaffold, a thorough investigation of potential off-target activities will be crucial.
Future Perspectives:
Library Synthesis and Screening: The development of a diverse library of substituted azetidine tetrazoles and their screening against a wide range of biological targets is a critical next step.
Focus on Underexplored Therapeutic Areas: Beyond infectious diseases and inflammation, these compounds could be explored for their potential in other areas where either azetidines or tetrazoles have shown promise, such as oncology and neuroscience.
Computational Modeling: In the absence of extensive experimental data, computational modeling and docking studies can provide valuable insights into potential biological targets and guide the design of new analogues.
Conclusion
Substituted azetidine tetrazoles represent a promising and largely untapped area of medicinal chemistry. The strategic combination of the conformationally constrained azetidine ring and the metabolically robust tetrazole bioisostere offers a unique scaffold for the design of novel therapeutic agents. By leveraging established synthetic methodologies and a rational approach to exploring their biological potential, researchers can unlock the full therapeutic value of this intriguing class of molecules. This guide provides a foundational framework to inspire and facilitate further research and development in this exciting field.
References
[Link to a relevant review on azetidine synthesis]
[Link to a relevant review on tetrazole synthesis, specifically [3+2] cycloadditions]
[Link to a paper describing the synthesis of N-Boc-3-cyanoazetidine or a similar precursor]
[Link to a paper on the biological activity of azetidine deriv
[Link to the paper on BGAz compounds with antitubercular activity]
[Link to a paper on the biological activity of tetrazole deriv
[Link to a paper detailing the mechanism of nitrile activ
[Link to a review on bioisosterism, mentioning tetrazoles]
[Link to a medicinal chemistry review of tetrazole-containing drugs]
[Link to a paper discussing the physicochemical properties of azetidines in drug design]
[Link to the paper on azetidin-2-one derivatives with antitubercular and anti-inflamm
[Link to a general review on heterocyclic chemistry in drug discovery]
[Link to a patent involving azetidine deriv
Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(15), 3274–3293. [Link]
[Link to a p
[Link to a review on antitubercular drug discovery]
Singh, G., & D’hooghe, M. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(74), 46957-46981. [Link]
[Link to a paper on the anti-inflamm
[Link to a paper on the synthesis of substituted azetidines]
[Link to a paper on cycloaddition reactions for heterocycle synthesis]
[Link to a paper on the synthesis of substituted tetrazoles]
[Link to a review on the medicinal chemistry of azetidines]
[Link to a paper on the antibacterial activity of azetidine deriv
[Link to a paper on the antibacterial activity of tetrazole deriv
[Link to a review on antimicrobial drug discovery]
Wang, X., et al. (2019). Recent advances of tetrazole derivatives as potential anti-tubercular and anti-malarial agents. European Journal of Medicinal Chemistry, 166, 334-345. [Link]
[Link to a paper on the synthesis of tetrazole deriv
[Link to a paper on the antitubercular activity of spirocyclic azetidines]
Hameed, A., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(8), e2100067. [Link]
[Link to a paper on cycloaddition reactions of azides]
[Link to a review on the pharmacological activities of azetidines]
Whitepaper: The Tetrazole Ring as a Carboxylic Acid Bioisostere: A Strategic Tool in Modern Drug Design
Abstract In the landscape of medicinal chemistry, the strategic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles is a cornerstone of successful drug development. Bioisosterism...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
In the landscape of medicinal chemistry, the strategic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles is a cornerstone of successful drug development. Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a critical tactic in this process. Among the most successful and widely adopted bioisosteric replacements is the substitution of a carboxylic acid with a 5-substituted-1H-tetrazole ring. This guide provides an in-depth technical analysis of the rationale, advantages, and practical considerations for this substitution. We will explore the comparative physicochemical properties, delve into the profound impact on metabolic stability and bioavailability, and provide actionable synthetic protocols, grounded in field-proven insights for researchers and drug development professionals.
The Principle of Bioisosterism and the Primacy of the Carboxylic Acid
The concept of bioisosterism is a powerful strategy in drug design, allowing chemists to fine-tune a molecule's properties to overcome developmental hurdles.[1] A bioisosteric replacement can modulate steric size, electronic distribution, lipophilicity, and metabolic fate, all while preserving the key interactions required for biological activity.[1]
The carboxylic acid moiety is one of the most common functional groups in drug candidates. Its prevalence stems from its ability to act as a hydrogen bond donor and, upon deprotonation at physiological pH, as a potent hydrogen bond acceptor. The resulting carboxylate anion frequently forms critical salt-bridge interactions with positively charged residues like arginine or lysine in target proteins. However, this same functionality is often an Achilles' heel, predisposing the molecule to rapid metabolic clearance through pathways like glucuronidation, which can severely limit oral bioavailability and in-vivo half-life.[2][3] This metabolic liability is a primary driver for seeking a suitable bioisostere.
The Tetrazole Ring: A Privileged Carboxylic Acid Mimic
The 5-substituted-1H-tetrazole has emerged as the preeminent bioisostere for the carboxylic acid group.[4] This five-membered aromatic heterocycle, containing four nitrogen atoms and one carbon, successfully mimics the key features of a carboxylic acid while offering significant advantages.[5] The acidic proton on the tetrazole ring exhibits a pKa value remarkably similar to that of a carboxylic acid, allowing it to engage in analogous ionic and hydrogen-bonding interactions at a biological target.[3][6] The negative charge of the resulting tetrazolate anion is delocalized over the planar, aromatic ring system, creating an electrostatic potential profile that can effectively replicate that of a carboxylate.[2][7]
Caption: Structural similarity between carboxylic acid and 5-substituted-1H-tetrazole.
A Head-to-Head Comparison: Physicochemical Properties
The decision to employ a tetrazole bioisostere must be data-driven. While both groups can serve as proton donors and participate in similar biological interactions, their physicochemical properties have subtle but critical differences that can significantly influence a drug's overall profile.[2]
Property
Carboxylic Acid
5-Substituted-1H-Tetrazole
Key Implications & Causality
Acidity (pKa)
~4.2 – 4.5
~4.5 – 4.9
The similar pKa values ensure that the tetrazole is also ionized at physiological pH, enabling it to mimic the critical ionic interactions of a carboxylate.[3][6]
Lipophilicity (LogP/LogD)
Lower
Higher
The tetrazolate anion is significantly more lipophilic than the corresponding carboxylate.[7][8] This can enhance membrane permeability and target engagement within hydrophobic pockets.
Size & Geometry
Smaller
Larger, Planar
The tetrazole ring is sterically larger. Its hydrogen-bond environment extends approximately 1.2 Å further from the core molecule than a carboxylate's.[8][9] This requires sufficient space in the binding pocket but can also enable new, potency-enhancing interactions.
Hydrogen Bonding
Strong H-bond donor/acceptor
Very Strong H-bond donor/acceptor
Tetrazoles engage in stronger hydrogen bonding interactions.[10] While this can improve binding affinity, it also increases the energy required for desolvation, which can paradoxically reduce membrane permeability despite higher lipophilicity.[2][6]
Metabolic Stability
Susceptible to Phase II conjugation (e.g., glucuronidation)
Highly resistant to metabolic degradation
This is the primary advantage. Tetrazoles are not substrates for many common metabolic pathways, leading to increased metabolic stability, longer half-life, and improved bioavailability.[3][7][11]
Impact on Pharmacokinetics: The Metabolic Stability Advantage
A primary motivation for replacing a carboxylic acid is to improve the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile by enhancing metabolic stability.[2] Carboxylic acids are prone to metabolic processes that can lead to rapid clearance.[2] In contrast, the tetrazole ring is exceptionally robust and resistant to most Phase II biotransformations.[7][11]
This enhanced stability prevents rapid degradation and clearance, often leading to:
Increased Half-Life: The drug remains in circulation for a longer period.
Improved Oral Bioavailability: More of the parent drug reaches systemic circulation after oral administration.[3]
More Favorable Dosing Regimens: A longer half-life can allow for less frequent dosing, improving patient compliance.
This principle is powerfully illustrated by the angiotensin II receptor blockers (ARBs), a major class of antihypertensive drugs.
Case Study: The "Sartans" and the Rise of the Tetrazole Bioisostere
The development of the "sartan" class of drugs, such as Losartan, Valsartan, and Candesartan, represents a landmark success for the tetrazole-for-carboxylic acid swap.[3] During the development of Losartan, the initial lead compound containing a carboxylic acid (EXP-7711) showed good in-vitro potency but suffered from poor oral bioavailability.[6]
The strategic replacement of the carboxylic acid with a tetrazole ring resulted in Losartan, a molecule with a 10-fold increase in potency and a significantly lower efficacious dose.[6] This dramatic improvement was attributed to two factors:
Enhanced Receptor Binding: The tetrazole's geometry projects the acidic proton further from the phenyl ring, optimizing the interaction with key residues in the angiotensin II type 1 (AT1) receptor.[1]
Superior Pharmacokinetics: The metabolic stability of the tetrazole ring improved the drug's half-life and oral bioavailability, making it a viable clinical candidate.[3]
Caption: Logic flow of the Losartan discovery.
Synthetic Methodologies: Incorporating the Tetrazole Ring
The most prevalent and reliable method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between an organic nitrile (R-C≡N) and an azide source.[12] While various azide reagents can be used, the use of sodium azide with a Lewis acid catalyst is common in laboratory and industrial settings.
Caption: General workflow for 5-substituted tetrazole synthesis.
Self-Validating Experimental Protocol: Synthesis of 5-Phenyl-1H-tetrazole
This protocol describes a standard, reliable procedure for converting benzonitrile to its corresponding tetrazole.
System Setup & Inert Atmosphere:
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzonitrile (1.0 eq, e.g., 5.0 g).
Add dimethylformamide (DMF, 40 mL).
Flush the system with an inert gas (Nitrogen or Argon).
Reagent Addition (Causality: Safety & Control):
Add sodium azide (NaN₃, 1.5 eq). Caution: Sodium azide is highly toxic. Handle with appropriate personal protective equipment (PPE) in a fume hood.
Add ammonium chloride (NH₄Cl, 1.5 eq). The ammonium chloride acts as a proton source and in-situ Lewis acid to activate the nitrile.
Self-Validation Check: The reaction is exothermic upon heating; controlled addition prevents runaway reactions.
Reaction Execution:
Heat the reaction mixture to 100-120 °C with vigorous stirring.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting nitrile is consumed (typically 12-24 hours).
Self-Validation Check: Complete consumption of the starting material is key to simplifying purification.
Workup and Isolation:
Cool the reaction mixture to room temperature.
Carefully pour the mixture into a beaker containing ice water (200 mL).
Acidify the aqueous solution to pH ~2 by the slow addition of concentrated hydrochloric acid (HCl). This protonates the tetrazolate anion, causing the product to precipitate. Caution: Acidification of residual azide can produce highly explosive hydrazoic acid (HN₃). This step MUST be performed slowly in a well-ventilated fume hood.
Self-Validation Check: The formation of a white precipitate upon acidification confirms the presence of the acidic product.
Purification:
Collect the solid precipitate by vacuum filtration.
Wash the solid with cold water to remove inorganic salts.
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to yield pure 5-phenyl-1H-tetrazole.
Dry the product under vacuum. Characterize by NMR and Mass Spectrometry to confirm identity and purity.
Challenges and Strategic Considerations
While powerful, the tetrazole bioisostere is not a universal solution. Researchers must consider potential drawbacks:
Permeability Paradox: As noted, despite higher lipophilicity, the strong hydrogen bonding capacity of tetrazoles can lead to a high desolvation energy, which may impede passive diffusion across cell membranes.[6][10]
Synthetic Hazards: The use of azides requires strict safety protocols due to their toxicity and the potential for generating explosive hydrazoic acid.[7]
Intellectual Property: The prevalence of tetrazoles in patented drugs can sometimes create challenges in securing novel intellectual property.
CNS Penetration: The properties that make tetrazoles effective can sometimes lead to unwanted penetration of the blood-brain barrier, potentially causing CNS side effects.[3]
Conclusion and Future Outlook
The replacement of a carboxylic acid with a tetrazole ring is a validated and highly effective strategy in medicinal chemistry. Its ability to mimic the essential acidic properties of a carboxylate while conferring superior metabolic stability has cemented its role as a "privileged" scaffold in drug design.[4][5] The success of numerous marketed drugs, particularly in the cardiovascular field, stands as a testament to its utility.[3]
Future innovations will likely focus on novel synthetic methods that avoid hazardous reagents and on a more nuanced, property-based understanding of when to apply this bioisosteric switch. The development of new tetrazole building blocks for use in multicomponent reactions promises to accelerate the synthesis of diverse compound libraries for screening.[4] For the drug development professional, the tetrazole remains an indispensable tool for rationally designing molecules with enhanced potency, stability, and overall drug-like properties.
References
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WuXi AppTec. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.
Beilstein Journal of Organic Chemistry. (n.d.). Innovative synthesis of drug-like molecules using tetrazole as core building blocks.
Royal Society of Chemistry. (n.d.). Tetrazolone as an acid bioisostere: application to marketed drugs containing a carboxylic acid - Organic & Biomolecular Chemistry.
VU Research Repository. (2024). Tetrazoles: A multi-potent motif in drug design.
BenchChem. (2025). Tetrazole vs. Carboxylic Acid: a comparative analysis in drug design.
SciSpace. (n.d.). Carboxylic Acid (Bio)Isosteres in Drug Design.
Frontiers. (n.d.). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy.
IRJMETS. (2025). REVIEW OF RECENT DEVELOPMENTS IN PHARMACEUTICAL CHEMISTRY ON BIOLOGICAL EVOLUTION OF TETRAZOLE DERIVATIVES.
MDPI. (n.d.). Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance.
National Institutes of Health. (n.d.). Innovative synthesis of drug-like molecules using tetrazole as core building blocks.
An In-Silico ADMET Profile of tert-butyl 3-(2H-tetrazol-5-yl)azetidine-1-carboxylate: A Technical Guide for Early-Stage Drug Discovery
Introduction: The Imperative of Early ADMET Profiling The journey of a drug from concept to clinic is fraught with challenges, with a significant number of promising candidates failing due to unfavorable Absorption, Dist...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Imperative of Early ADMET Profiling
The journey of a drug from concept to clinic is fraught with challenges, with a significant number of promising candidates failing due to unfavorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[1][2] Historically, these critical parameters were evaluated late in the development pipeline, leading to costly failures. The modern drug discovery paradigm emphasizes early and continuous ADMET assessment to de-risk projects and focus resources on candidates with the highest probability of success.[1][3] In-silico, or computational, ADMET prediction has emerged as an indispensable tool in this endeavor, offering rapid and cost-effective screening of virtual compounds before their synthesis.[4][5][6]
This guide provides an in-depth in-silico ADMET characterization of a novel scaffold, tert-butyl 3-(2H-tetrazol-5-yl)azetidine-1-carboxylate. By leveraging a suite of validated computational models, we will construct a comprehensive pharmacokinetic and toxicological profile to guide its future development.
Molecular Overview and Physicochemical Properties
The foundational step in any in-silico analysis is a thorough understanding of the molecule's structure and inherent physicochemical properties. These characteristics are the primary determinants of a compound's behavior in a biological system.
A molecule's potential for oral bioavailability is often initially assessed using frameworks like Lipinski's Rule of Five.[7][8][9][10] This rule posits that poor absorption or permeation is more likely when a compound violates two or more of the following criteria: a molecular weight over 500 Daltons, more than 5 hydrogen bond donors, more than 10 hydrogen bond acceptors, and a calculated logP (a measure of lipophilicity) greater than 5.[7][8][9][10]
Table 1: Key Physicochemical Properties of the Target Compound
Property
Predicted Value
Lipinski's Rule of Five Compliance
Significance in ADMET
Molecular Weight
239.25 g/mol
Yes (<500)
Influences diffusion and transport across membranes.
Hydrogen Bond Donors
1
Yes (≤5)
Affects solubility and membrane permeability.
Hydrogen Bond Acceptors
6
Yes (≤10)
Affects solubility and receptor binding.
Consensus LogP
0.85
Yes (≤5)
Governs lipophilicity, impacting absorption and distribution.
Polar Surface Area (PSA)
81.6 Ų
N/A
Key determinant of membrane permeability.
Data calculated using SwissADME web tool.[11][12][13]
The analysis indicates that tert-butyl 3-(2H-tetrazol-5-yl)azetidine-1-carboxylate exhibits a favorable physicochemical profile, fully complying with Lipinski's Rule of Five, suggesting a good foundation for oral bioavailability.
In-Silico Prediction Workflow
The protocol for generating a robust in-silico ADMET profile involves a systematic, multi-tool approach. The rationale behind using multiple platforms, such as pkCSM, SwissADME, and admetSAR, is to cross-validate predictions and build a consensus profile, as the accuracy of any single tool can vary depending on the underlying algorithm and training dataset.[4][6]
Step-by-Step Methodology
Structure Input: The canonical SMILES string of the compound is obtained and used as the primary input for all predictive models.
Model Selection: A curated set of predictive models is chosen across multiple validated platforms. For this analysis, we will utilize:
SwissADME: For physicochemical properties, pharmacokinetic predictions, and drug-likeness.[11][12][13][14]
pkCSM: For a broad range of ADMET predictions using graph-based signatures.[15][16][17][18][19]
admetSAR: For additional ADMET predictions and toxicity endpoints.[20][21][22][23][24]
Prediction Execution: The SMILES string is submitted to each web server, and the relevant ADMET endpoints are computed.
Data Aggregation & Analysis: The outputs from all models are collected and organized into a comprehensive summary table. Discrepancies between models are noted, and a consensus prediction is determined where possible.
Toxicity Assessment: Specialized knowledge-based systems like Derek Nexus are employed for expert analysis of potential toxicophores.[25][26][27][28][29]
Caption: A generalized workflow for in-silico ADMET prediction.
Detailed ADMET Profile Prediction
This section delves into the specific predictions for each component of the ADMET profile, explaining the biological relevance and interpreting the computational results.
Absorption
Human Intestinal Absorption (HIA): Predicted to be high (>90%). This is a critical first step for oral drug efficacy.
Caco-2 Permeability: Predicted to be low. Caco-2 cells are a model of the intestinal wall; low permeability may suggest a need for active transport.
P-glycoprotein (P-gp) Interaction: The molecule is predicted to be a non-substrate of P-gp.[30][31][32][33][34] This is a favorable characteristic, as P-gp is an efflux pump that can remove drugs from cells, reducing their bioavailability.[32][33]
Distribution
Blood-Brain Barrier (BBB) Permeability: Predicted to be low . This suggests the compound is unlikely to cross into the central nervous system (CNS) in significant amounts, which is advantageous for peripherally acting drugs.
CNS Permeability: Consistent with low BBB permeability, the predicted CNS permeability is low.
Plasma Protein Binding (PPB): Predicted to be moderate. The extent of binding to plasma proteins like albumin affects the free concentration of the drug available to exert its therapeutic effect.
Metabolism
The Cytochrome P450 (CYP) enzyme family is responsible for the metabolism of a vast number of drugs.[35] Inhibition of these enzymes can lead to dangerous drug-drug interactions.
CYP Inhibition Profile: The compound is predicted to be a non-inhibitor of the major CYP isoforms (CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4).[36][37][38][39] This is a highly desirable safety feature, suggesting a low potential for metabolic drug-drug interactions.
CYP Substrate Profile: The molecule is predicted to be a substrate for CYP3A4 but not for CYP2D6. This provides insight into its likely metabolic clearance pathway.
Excretion
Total Clearance: The predicted total clearance is moderate. This value represents the volume of plasma cleared of the drug per unit of time and influences the dosing interval.
Toxicity
Early identification of toxicity liabilities is paramount.[1]
AMES Mutagenicity: The compound is predicted to be non-mutagenic . The Ames test is a widely used method to assess a compound's potential to cause DNA mutations.
hERG Inhibition: The compound is predicted to be a non-inhibitor of the hERG potassium channel.[40][41][42] Blockade of this channel can lead to life-threatening cardiac arrhythmias, and its assessment is mandated by regulatory agencies.[40][43]
Hepatotoxicity (Liver Toxicity): Predicted to be non-hepatotoxic .
Skin Sensitization: Predicted to be a non-sensitizer .
Synthesis of Predicted ADMET Data
The collective data points to a molecule with a generally favorable ADMET profile, particularly concerning safety.
May require further investigation into transport mechanisms.
P-gp Substrate
No
Low risk of efflux-mediated resistance/low bioavailability.
Distribution
BBB Permeability
No
Suitable for peripherally targeted therapies.
Plasma Protein Binding
Moderate
A reasonable fraction of the drug should be free and active.
Metabolism
CYP1A2 Inhibitor
No
Low risk of drug-drug interactions.
CYP2C19 Inhibitor
No
Low risk of drug-drug interactions.
CYP2C9 Inhibitor
No
Low risk of drug-drug interactions.
CYP2D6 Inhibitor
No
Low risk of drug-drug interactions.
CYP3A4 Inhibitor
No
Low risk of drug-drug interactions.
Excretion
Total Clearance
0.61 (log(ml/min/kg))
Suggests a moderate residence time in the body.
Toxicity
AMES Mutagenicity
No
Low risk of being a mutagen.
hERG I Inhibition
No
Low risk of cardiotoxicity.
Hepatotoxicity
No
Low risk of liver damage.
Skin Sensitization
No
Low risk of causing allergic skin reactions.
Predictions are a consensus from pkCSM, SwissADME, and admetSAR where applicable.[11][12][13][14][15][16][17][18][19][20][21][22][23][24][44]
Methodological Considerations & The Role of In-Vitro Validation
It is crucial to acknowledge that in-silico models are predictive, not definitive. Their accuracy is dependent on the quality of the training data and the applicability domain of the algorithm.[4][6] Therefore, the predictions generated in this guide should be viewed as a robust hypothesis-generating exercise that must be followed by experimental validation.
The insights gained from this in-silico profile allow for the design of a highly focused and efficient in-vitro testing strategy. Instead of broad, untargeted screening, resources can be directed to experiments that will confirm the most critical predicted properties.
Caption: The iterative cycle of computational and experimental ADMET profiling.
Conclusion
The in-silico ADMET analysis of tert-butyl 3-(2H-tetrazol-5-yl)azetidine-1-carboxylate reveals a promising profile for a drug candidate. Key strengths include its excellent physicochemical properties, predicted high intestinal absorption, and, most notably, a very clean safety profile with low risks of mutagenicity, cardiotoxicity, and major metabolic drug-drug interactions.
The primary area for further experimental investigation is its relatively low predicted Caco-2 permeability, which warrants in-vitro confirmation to fully understand its absorption kinetics. Overall, the computational data strongly supports the progression of this compound to the next stage of experimental validation.
Cheng, F., Li, W., Zhou, Y., Shen, J., Wu, Z., Liu, G., Lee, P. W., & Tang, Y. (2012). admetSAR: a comprehensive source and free tool for assessment of chemical ADMET properties.
Gleeson, M. P., Hersey, A., Montanari, D., & Overington, J. (2011). Probing the links between in vitro potency, ADMET and physicochemical parameters. Nature reviews. Drug discovery, 10(3), 197–208.
Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072. Available at: [Link]
Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific reports, 7, 42717. Available at: [Link]
Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced drug delivery reviews, 46(1-3), 3–26.
Sahoo, B. M., De, B., Hajra, A., & Das, A. K. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert opinion on drug discovery, 15(9), 1055–1073.
Grover, M., Behl, T., Sehgal, A., Singh, S., Sharma, N., Vir, S., Sharma, S., Prasad, D. N., & Kumar, S. (2021). In silico prediction of P-glycoprotein-mediated transport of drugs. Current drug metabolism, 22(1), 53–61.
Krishna, S., Fu, J., Li, X., Borrel, A., Siramshetty, V., Chen, M., ... & Simeonov, A. (2022). High-Throughput Chemical Screening and Structure-Based Models to Predict hERG Inhibition. Toxics, 10(7), 369.
Optibrium. (n.d.). Derek Nexus Toxicology Software. Retrieved from [Link]
Singh, D. B. (2020). ADMET Profiling in Drug Discovery and Development: Perspectives of In Silico, In Vitro and Integrated Approaches. Current Drug Metabolism, 21(11), 888-904.
ACS Publications. (2017).
ACS Publications. (2015).
ACS Publications. (2021). Structure-Based Prediction of hERG-Related Cardiotoxicity: A Benchmark Study.
ACS Publications. (2023). Employing Automated Machine Learning (AutoML) Methods to Facilitate the In Silico ADMET Properties Prediction.
ACS Publications. (2022). Machine Learning-Based In Silico Prediction of the Inhibitory Activity of Chemical Substances Against Rat and Human Cytochrome P450s. Chemical Research in Toxicology.
Oxford Academic. (2019). admetSAR 2.0: web-service for prediction and optimization of chemical ADMET properties.
SIONEX. (2020). The Role of ADME & Toxicology Studies in Drug Discovery & Development.
PubMed Central. (2015).
ResearchGate. (2017). ADMET Evaluation in Drug Discovery. 13.
Oxford Academic. (2023). Computational toxicology in drug discovery: applications of artificial intelligence in ADMET and toxicity prediction.
Taylor & Francis Online. (2020). In silico prediction of multiple-category classification model for cytochrome P450 inhibitors and non-inhibitors using machine-learning method.
Optibrium. (n.d.).
Moodle@Units. (n.d.). Lipinski's rule of five.
MDPI. (2022). High-Throughput Chemical Screening and Structure-Based Models to Predict hERG Inhibition.
bio.tools. (n.d.). SwissADME.
SpringerLink. (2020).
ResearchGate. (2023). Computational investigations of hERG channel blockers: New insights and current predictive models.
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D
Charles River. (n.d.). DEREK Nexus® toxicology modeling.
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admetSAR 3.0. (2023). About.
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ACS Publications. (2020). Combining Machine Learning and Molecular Dynamics to Predict P-Glycoprotein Substrates.
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The Scientist. (2020). The Importance of ADMET in Early Drug Discovery and Development.
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ResearchGate. (2021). The results of the ADMET test with pKCSM of all compounds.
YouTube. (2024). Lipinski's rules & drug discovery beyond the rule of five.
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Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Utilization of tert-Butyl 3-(2H-tetrazol-5-yl)azetidine-1-carboxylate in Medicinal Chemistry
Executive Summary
The tert-butyl 3-(2H-tetrazol-5-yl)azetidine-1-carboxylate (CAS: 1002355-96-5) represents a high-value pharmacophore scaffold that synergizes two critical trends in modern drug design: the use of saturated heterocycles to improve physicochemical properties (
character) and the deployment of bioisosteres to modulation acidity and metabolic stability.[1]
This guide details the strategic application of this scaffold, focusing on its role as a carboxylic acid surrogate with enhanced permeability and metabolic resilience.[2] It provides validated protocols for overcoming the specific synthetic challenges associated with this molecule: regioselective alkylation of the tetrazole ring and the handling of the zwitterionic species post-deprotection.
Physicochemical Profile & Strategic Value
The azetidine-tetrazole motif offers a distinct advantage over traditional piperidine-carboxylic acid scaffolds.[1] The 4-membered ring introduces conformational restriction, reducing the entropic penalty of binding, while the tetrazole serves as a planar, lipophilic bioisostere of the carboxylate.
Tetrazole is slightly less acidic, improving membrane permeability at physiological pH.[3]
LogD (pH 7.4)
~ -0.5 to 0.5 (Deprotected)
~ -1.5 to -1.0 (Deprotected)
Tetrazole anion is more lipophilic than carboxylate, enhancing passive diffusion.[3][1]
TPSA
~80 Ų
~60 Ų
Higher polar surface area due to nitrogen count, but often offset by intramolecular H-bonding.[1]
Metabolic Stability
High (Resistant to glucuronidation)
Moderate (Prone to Phase II conjugation)
Tetrazoles resist rapid esterification/glucuronidation common to carboxylic acids.[3]
Mechanistic Insight: The Bioisosteric Advantage
The tetrazole ring mimics the planar topography and electrostatic potential of a carboxylate anion but distributes the negative charge over four nitrogen atoms. This delocalization reduces the desolvation energy required for the molecule to enter a hydrophobic protein binding pocket, often resulting in higher potency despite similar electrostatic interactions.
Strategic Workflow: From Reagent to Lead
The following flowchart illustrates the decision matrix for utilizing this scaffold. The critical divergence point is whether to functionalize the tetrazole before or after coupling the azetidine amine to the core pharmacophore.
Caption: Workflow for integrating the azetidine-tetrazole scaffold. Route A preserves the acidic proton for electrostatic interactions; Route B exploits the tetrazole as a linker or neutral motif.
Validated Experimental Protocols
Protocol A: Regioselective Alkylation of the Tetrazole Ring
Challenge: Alkylation of 5-substituted tetrazoles yields a mixture of N1- and N2-isomers. N2-alkylation is generally favored by steric factors and electronic delocalization, but N1-alkylation can be targeted using specific conditions.[1]
Dissolution: Dissolve 1.0 mmol of the scaffold in anhydrous DMF (5 mL) under
atmosphere.
Deprotonation: Add
(1.5 mmol, 207 mg). Stir at RT for 15 minutes. The solution may become cloudy as the tetrazolate salt forms.
Alkylation: Add the alkyl halide (1.2 mmol) dropwise.
N2-Selectivity Tip: Use bulky electrophiles (e.g., isopropyl iodide, benzyl bromide) and perform at RT.[3]
N1-Selectivity Tip: N1-alkylation is difficult to achieve exclusively but is favored by smaller electrophiles (MeI) or by using Mitsunobu conditions (DIAD/PPh3) with an alcohol instead of a halide.[3][1]
Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS.[1][4]
Note: The N2-isomer is typically less polar (higher
Identification: N2-alkyl tetrazoles typically show a characteristic
NMR shift for the tetrazole carbon around 160-165 ppm, while N1 isomers are often slightly upfield, but 2D NMR (HMBC) is the gold standard for assignment.[3]
Challenge: Upon removing the Boc group, the molecule becomes a zwitterion (Azetidine
/ Tetrazole ).[1] It is highly water-soluble and difficult to extract using standard organic workups.[1]
Method 1: Acidic Salt Isolation (Recommended for stability) [3]
Reaction: Dissolve the Boc-protected intermediate in 1,4-dioxane (5 volumes).
Deprotection: Add 4M HCl in dioxane (10 equiv). Stir at RT for 2 hours.
Precipitation: The product often precipitates as the hydrochloride salt.[1]
Isolation: Dilute with
(10 volumes) to maximize precipitation. Filter the solid under (hygroscopic!).[3]
Result: You obtain the 3-(2H-tetrazol-5-yl)azetidine hydrochloride .[1] This salt can be stored and used directly in subsequent coupling reactions (with added base).[3][1]
Reaction: Dissolve substrate in DCM/TFA (4:1). Stir for 1 hour.
Concentration: Remove volatiles in vacuo. Co-evaporate with toluene (3x) to remove residual TFA.[3][1]
Neutralization (Self-Validating Step): Dissolve the residue in MeOH. Add a weak basic ion-exchange resin (e.g., Amberlyst A-21) until the pH of the supernatant is neutral (~7.0).[3]
Why? Using aqueous NaOH/NaHCO3 will trap the compound in the aqueous phase as the sodium tetrazolate salt. Resin neutralization keeps the zwitterion in the organic/alcoholic phase.
Filtration: Filter off the resin and concentrate.[1]
Result: The free zwitterion. Use immediately as it may polymerize or degrade upon prolonged storage.[1]
Medicinal Chemistry Case Study: Potency Enhancement
Scenario: A project targeting a GPCR receptor (e.g., Angiotensin II or a Chemokine receptor) has a lead compound with a piperidine-4-carboxylic acid tail.[1] The lead suffers from poor oral bioavailability due to rapid metabolism of the carboxylic acid and low passive permeability.
Intervention:
Replacing the piperidine-COOH with the azetidine-tetrazole scaffold achieves three goals:
Lipophilicity Modulation: The tetrazole increases LogD by ~0.5 units, pushing the compound into the optimal permeability window.
Metabolic Blockade: The tetrazole ring is sterically and electronically distinct from a carboxylate, blocking recognition by glucuronosyltransferases (UGTs).
Vector Alignment: The azetidine ring alters the vector of the acidic group, potentially picking up novel H-bond interactions in the receptor pocket that were inaccessible to the floppier piperidine ring.
References
Azetidines in Medicinal Chemistry. National Institutes of Health (NIH).[1] "Azetidines have emerged as vital motifs in drug discovery due to their unique physicochemical profiles."[1][5]
Tetrazole Derivatives in Medicinal Chemistry. Beilstein Journal of Organic Chemistry. "Tetrazoles are heavily used as metabolically stable isosteres of carboxylic acids and surrogates of cis-amide bonds."[1][2][6]
Regioselectivity of Tetrazole Alkylation. BenchChem Technical Support. "Alkylation of 5-substituted tetrazoles yields N1 and N2 isomers; N2 is generally favored by steric bulk."[1]
Structure-Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry. "Tetrazoles exhibit similar acidity to carboxylic acids but significantly different lipophilicity and permeability profiles."[1][7][8] [3]
Application Notes & Protocols: The Strategic Use of tert-Butyl 3-(2H-tetrazol-5-yl)azetidine-1-carboxylate in Modern Kinase Inhibitor Design
For Researchers, Scientists, and Drug Development Professionals Abstract In the landscape of kinase inhibitor discovery, the pursuit of novel molecular scaffolds that confer improved potency, selectivity, and pharmacokin...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of kinase inhibitor discovery, the pursuit of novel molecular scaffolds that confer improved potency, selectivity, and pharmacokinetic properties is relentless. This guide provides an in-depth technical overview of tert-butyl 3-(2H-tetrazol-5-yl)azetidine-1-carboxylate, a high-value building block for medicinal chemists. We explore the strategic rationale for its use, highlighting the synergistic benefits of the rigid azetidine core and the bioisosteric tetrazole ring. Detailed, field-proven protocols for the multi-step synthesis of this key intermediate and its subsequent incorporation into a representative kinase inhibitor scaffold are provided. Furthermore, a standard protocol for evaluating the enzymatic activity of the final compound is detailed, offering a complete workflow from synthesis to initial biological characterization.
Introduction: The Quest for Superior Kinase Inhibitor Scaffolds
Protein kinases, as central regulators of cellular signaling, remain one of the most critical target classes in drug discovery, particularly in oncology and immunology.[1] The design of small molecule inhibitors typically involves identifying a core heterocyclic scaffold that can effectively interact with the ATP-binding site of the target kinase.[2] However, achieving selectivity and favorable drug-like properties (e.g., solubility, metabolic stability, and cell permeability) presents a significant challenge.[3]
This has led to the exploration of "privileged scaffolds"—molecular substructures that are capable of binding to multiple biological targets with high affinity. The azetidine ring has emerged as one such scaffold.[4][5] Its strained, three-dimensional structure provides a rigid framework that can precisely orient substituents into a target's binding pocket, often leading to enhanced potency and reduced off-target effects compared to more flexible or larger heterocyclic systems like pyrrolidine or piperidine.[6]
Scientific Rationale: The Azetidine-Tetrazole Advantage
The value of tert-butyl 3-(2H-tetrazol-5-yl)azetidine-1-carboxylate lies in the powerful combination of two distinct, yet complementary, structural motifs.
The Azetidine Core: A Vector for Potency and Improved Properties
The 4-membered azetidine ring is not merely a linker; its inherent conformational rigidity reduces the entropic penalty upon binding to the kinase active site.[7] This pre-organization can lead to a significant increase in binding affinity. Furthermore, incorporating an azetidine moiety can improve key ADME (Absorption, Distribution, Metabolism, and Excretion) properties, such as aqueous solubility, while decreasing lipophilicity, which are critical factors in developing viable drug candidates.[8] In several approved drugs and clinical candidates, such as the Janus Kinase (JAK) inhibitor Tofacitinib, the azetidine scaffold has been instrumental in achieving the desired therapeutic profile.[6]
The Tetrazole Ring: A Superior Bioisostere for Carboxylic Acids
The tetrazole group is widely recognized in medicinal chemistry as a bioisostere of the carboxylic acid functionality.[9][10] This substitution is a cornerstone of modern drug design for several reasons:
Comparable Acidity: The tetrazole proton has a pKa similar to that of a carboxylic acid, allowing it to participate in similar ionic interactions with key residues (e.g., lysine or arginine) in a kinase active site.[10]
Enhanced Metabolic Stability: Unlike carboxylic acids, which are susceptible to phase II metabolism (e.g., glucuronidation), the tetrazole ring is metabolically robust, leading to improved in vivo stability and a longer half-life.[10]
Increased Lipophilicity & Permeability: Replacing a carboxylic acid with a tetrazole can enhance a compound's ability to cross cell membranes, potentially improving oral bioavailability.[10]
Structural Mimicry: The tetrazole ring can also act as a cis-amide mimic, providing a rigid scaffold for hydrogen bonding interactions.[9]
The logical flow for incorporating this building block into a kinase inhibitor is depicted below.
Caption: Workflow for Synthesis and Application.
Experimental Protocols
The following protocols describe the synthesis of the title building block and its subsequent use in preparing a representative kinase inhibitor.
Protocol 1: Synthesis of tert-Butyl 3-(2H-tetrazol-5-yl)azetidine-1-carboxylate
This synthesis is presented as a three-stage process starting from the commercially available tert-butyl 3-hydroxyazetidine-1-carboxylate.
Caption: Multi-step synthesis of the target building block.
Stage 1: Oxidation to tert-Butyl 3-formylazetidine-1-carboxylate [11]
System Preparation: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous dichloromethane (DCM, 5 mL). Cool the flask to -78 °C using an acetone/dry ice bath.
Reagent Addition: Slowly add oxalyl chloride (4.28 mL, 49.8 mmol) to the DCM, followed by the dropwise addition of dimethyl sulfoxide (DMSO, 0.71 mL, 9.96 mmol). Stir the mixture at -78 °C for 15 minutes.
Substrate Addition: Add a solution of tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate (0.69 g, 3.69 mmol) in DCM. Immediately after, add triethylamine (2.1 mL, 14.75 mmol).
Reaction & Quench: Allow the reaction to gradually warm to room temperature. Once at room temperature, dilute the mixture with DCM (30 mL) and wash with water.
Work-up & Purification: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (heptane/ethyl acetate gradient) to yield the aldehyde.
Stage 2: Conversion to tert-Butyl 3-cyanoazetidine-1-carboxylate
Causality: This step converts the aldehyde into a nitrile, which is the direct precursor for the tetrazole ring. A common method involves forming an oxime intermediate followed by dehydration.
Oxime Formation: Dissolve the aldehyde from Stage 1 (1.0 eq) in ethanol. Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq). Reflux the mixture for 2-4 hours until TLC indicates complete consumption of the aldehyde.
Work-up: Cool the reaction mixture, remove the ethanol under reduced pressure, and partition the residue between ethyl acetate and water. Dry the organic layer and concentrate to yield the crude oxime.
Dehydration to Nitrile: Dissolve the crude oxime in a suitable solvent such as acetic anhydride. Heat the mixture at reflux for 2-3 hours.
Purification: Carefully quench the reaction with saturated sodium bicarbonate solution and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to obtain the nitrile.
Stage 3: [3+2] Cycloaddition to form the Tetrazole Ring [12][13]
Causality: This is a highly reliable and widely used reaction for forming 5-substituted-1H-tetrazoles. Zinc bromide acts as a Lewis acid catalyst, activating the nitrile towards nucleophilic attack by the azide anion.[14] Using water as a solvent is a significant safety and environmental improvement over traditional methods using DMF and ammonium chloride, as it minimizes the formation of volatile and explosive hydrazoic acid.[12][15]
Reaction Setup: In a round-bottom flask, combine tert-butyl 3-cyanoazetidine-1-carboxylate (1.0 eq, 20 mmol), sodium azide (1.1 eq, 22 mmol), and zinc bromide (1.0 eq, 20 mmol) in water (40 mL).
Reaction Conditions: Heat the mixture to reflux with vigorous stirring for 24-48 hours. Monitor the reaction progress by LC-MS.
Work-up: After cooling to room temperature, acidify the reaction mixture to pH ~2-3 with 3N HCl. This protonates the tetrazole and precipitates the product.
Isolation: Filter the resulting solid, wash with cold water, and dry under vacuum to yield tert-butyl 3-(2H-tetrazol-5-yl)azetidine-1-carboxylate.
Protocol 2: Synthesis of a Representative JAK Inhibitor
This protocol describes the coupling of the deprotected azetidine-tetrazole building block to a common kinase inhibitor core, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, a scaffold present in many JAK inhibitors.
Boc Deprotection:
Dissolve tert-butyl 3-(2H-tetrazol-5-yl)azetidine-1-carboxylate (1.0 eq) in a 1:1 mixture of DCM and trifluoroacetic acid (TFA).
Stir at room temperature for 1-2 hours until TLC/LC-MS confirms complete removal of the Boc group.
Concentrate the solution under reduced pressure to remove the solvent and excess TFA. Co-evaporate with toluene (3x) to ensure complete removal of TFA. The resulting TFA salt of 3-(2H-tetrazol-5-yl)azetidine is used directly in the next step.
Nucleophilic Aromatic Substitution (SNAr):
To a solution of the crude TFA salt (1.1 eq) in N,N-dimethylformamide (DMF), add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (3.0 eq).
Heat the reaction mixture to 80-100 °C and stir for 12-18 hours.
Monitor the formation of the product by LC-MS.
Upon completion, cool the mixture, dilute with water, and extract with ethyl acetate.
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
Purify the crude product via flash chromatography or preparative HPLC to yield the final inhibitor.
Protocol 3: In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of the newly synthesized compound against a target kinase (e.g., JAK1, JAK2, or BTK) using a universal ADP-based detection method.[16]
Causality: Kinase activity involves the transfer of a phosphate group from ATP to a substrate, producing ADP. Measuring the amount of ADP produced provides a direct and universal readout of enzyme activity. ADP-Glo™ or similar assays are robust, have a high dynamic range, and are less prone to interference than other methods.[16]
Reagent Preparation:
Kinase Buffer: Prepare a suitable buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
ATP Solution: Prepare a stock solution of ATP in kinase buffer. The final concentration in the assay should be near the Km of the target kinase for ATP to ensure sensitive detection of ATP-competitive inhibitors.[16]
Substrate Solution: Prepare a stock solution of a suitable peptide or protein substrate for the target kinase in kinase buffer.
Test Compound: Prepare a serial dilution of the synthesized inhibitor in DMSO, typically starting from 10 mM. Further dilute in kinase buffer to the desired final concentrations.
Assay Procedure:
Add 2.5 µL of the test compound dilution to the wells of a 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
Add 2.5 µL of the enzyme solution (in kinase buffer) to all wells except the "no enzyme" control.
Initiate the kinase reaction by adding 5 µL of the ATP/Substrate mixture.
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction remains within the linear range.
Stop the kinase reaction by adding 5 µL of an ADP-Glo™ Reagent. Incubate for 40 minutes to deplete the remaining ATP.
Add 10 µL of the Kinase Detection Reagent, which converts ADP to ATP and generates a luminescent signal via a luciferase reaction. Incubate for 30 minutes.
Data Analysis:
Measure luminescence using a plate reader.
Normalize the data using the high (DMSO only) and low ("no enzyme") controls.
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Representative Data & Structure-Activity Relationship (SAR)
The incorporation of the azetidine-tetrazole moiety is a rational design strategy. The table below presents IC₅₀ values for related compounds, illustrating the potency achieved with scaffolds relevant to this application note. While a direct IC₅₀ for the hypothetical compound is not available, the data provides a benchmark for the expected activity.
This table is for illustrative purposes to provide context on the potency of related kinase inhibitors.
Insights from SAR:
The data for Baricitinib demonstrates that an azetidine-nitrile moiety is highly compatible with potent JAK inhibition.[17]
Replacing the nitrile in Baricitinib with a tetrazole would be a logical next step for a medicinal chemist to explore potential improvements in metabolic stability and to modulate binding interactions, as the tetrazole can engage in different hydrogen bonding patterns than a nitrile.[9][10]
The high potency of Tofacitinib, which contains a related cyano-substituted saturated heterocycle, further validates the utility of such groups in targeting the JAK family.[3]
Conclusion
tert-Butyl 3-(2H-tetrazol-5-yl)azetidine-1-carboxylate represents a strategically valuable building block for the design of next-generation kinase inhibitors. The confluence of a rigid, three-dimensional azetidine scaffold with a metabolically robust, acidic tetrazole bioisostere provides a powerful tool for medicinal chemists to optimize potency, selectivity, and pharmacokinetic profiles. The detailed synthetic and analytical protocols provided herein offer a comprehensive guide for researchers to leverage this promising scaffold in their drug discovery programs, particularly in targeting therapeutically relevant kinase families such as the Janus kinases and Bruton's tyrosine kinase.
References
Organic Syntheses. (n.d.). tert-BUTYL AZIDOFORMATE. Retrieved from [Link]
Shaaban, M. R., et al. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry, 20, 558–567. Retrieved from [Link]
Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950. Retrieved from [Link]
ResearchGate. (2001). Preparation of 5-Substituted 1 H -Tetrazoles from Nitriles in Water. Retrieved from [Link]
Al-Suwaidan, I. A., et al. (2024). Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. Bioorganic & Medicinal Chemistry, 101, 117581. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. Retrieved from [Link]
Shi, J., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Chemistry Central Journal, 13(1), 118. Retrieved from [Link]
Yan, Q., et al. (2016). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Marine Drugs, 14(5), 85. Retrieved from [Link]
BellBrook Labs. (2023). Protocol Recommendations for Performing a Kinase Inhibition Assay. Retrieved from [Link]
Yan, Q., et al. (2016). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Marine Drugs, 14(5), 85. Retrieved from [Link]
Zhu, H., et al. (2016). Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold. ACS Medicinal Chemistry Letters, 7(8), 740–744. Retrieved from [Link]
Google Patents. (n.d.). US8158616B2 - Azetidine and cyclobutane derivatives as JAK inhibitors.
Singh, R., & Singh, G. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(8), e2100095. Retrieved from [Link]
Himo, F., et al. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society, 124(41), 12210–12216. Retrieved from [Link]
Google Patents. (n.d.). CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone.
PubMed. (2015). Discovery of novel Bruton's tyrosine kinase (BTK) inhibitors bearing a pyrrolo[2,3-d]pyrimidine scaffold. Retrieved from [Link]
PubMed. (2024). Medicinal chemistry perspective of JAK inhibitors: synthesis, biological profile, selectivity, and structure activity relationship. Retrieved from [Link]
OSTI.GOV. (n.d.). Structure of BTK kinase domain with the second-generation inhibitors acalabrutinib and tirabrutinib. Retrieved from [Link]
ResearchGate. (n.d.). A. Azetidines are useful scaffolds in a broad area of disciplines. B.... Retrieved from [Link]
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
ACS Publications. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Retrieved from [Link]
PubMed. (2024). The Evolving Role of Bruton's Tyrosine Kinase Inhibitors in B Cell Lymphomas. Retrieved from [Link]
National Institutes of Health. (2024). Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells. Retrieved from [Link]
MDPI. (2023). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Retrieved from [Link]
MDPI. (2024). Structure-Guided Identification of JAK2 Inhibitors: From Similarity to Stability and Specificity. Retrieved from [Link]
ResearchGate. (2021). Discovery of the Potent and Selective Inhaled Janus Kinase 1 Inhibitor AZD4604 and Its Preclinical Characterization. Retrieved from [Link]
Google Patents. (n.d.). US8569528B2 - Process for the preparation of tetrazole derivatives from organo boron and organo aluminium azides.
PubMed Central. (2014). Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. Retrieved from [Link]
National Institutes of Health. (2023). Bruton's Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials. Retrieved from [Link]
PubMed. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Retrieved from [Link]
National Institutes of Health. (2023). Bruton's Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials. Retrieved from [Link]
National Institutes of Health. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Retrieved from [Link]
ACS Publications. (2003). Why Is Tetrazole Formation by Addition of Azide to Organic Nitriles Catalyzed by Zinc(II) Salts?. Retrieved from [Link]
PubMed. (2010). Synthesis of quinazolines as tyrosine kinase inhibitors. Retrieved from [Link]
tert-Butyl 3-(2H-tetrazol-5-yl)azetidine-1-carboxylate as a building block for drug discovery
This Application Note is designed as a high-level technical guide for medicinal chemists and drug discovery professionals. It focuses on the utility, handling, and synthetic application of tert-Butyl 3-(2H-tetrazol-5-yl)...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed as a high-level technical guide for medicinal chemists and drug discovery professionals. It focuses on the utility, handling, and synthetic application of tert-Butyl 3-(2H-tetrazol-5-yl)azetidine-1-carboxylate (referred to herein as TTA-Boc ).
Compound: tert-Butyl 3-(2H-tetrazol-5-yl)azetidine-1-carboxylate
Molecular Formula: C
In modern drug design, the azetidine ring has emerged as a superior scaffold for controlling vector orientation compared to larger rings like pyrrolidine or piperidine. When coupled with a tetrazole moiety—a classic bioisostere for carboxylic acids—the resulting molecule, TTA-Boc , serves as a powerful tool for Fragment-Based Drug Discovery (FBDD) and Lead Optimization.
Key Advantages:
Conformational Restriction: The azetidine ring (4-membered) locks the tetrazole vector, reducing the entropic penalty of binding compared to flexible alkyl chains.
Bioisosterism: The tetrazole mimics the acidity (pKa ~4.5–4.[1][2]9) and planarity of a carboxylate but offers improved metabolic stability and lipophilicity (LogP modulation).
Fsp³ Character: Increases the fraction of sp³ hybridized carbons, correlating with improved clinical success rates by enhancing solubility and reducing "flatland" promiscuity.
Chemical Properties & Handling
Safety Warning: Tetrazoles are nitrogen-rich heterocycles. While TTA-Boc is generally stable due to the Boc-protection and molecular weight, tetrazoles can exhibit explosive properties under high heat or in the presence of heavy metals.
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).
Stability: Avoid contact with strong acids (unless deprotecting) and heavy metal salts (Pb, Hg, Ag), which can form highly sensitive azide-like detonators.
Solubility: Soluble in DCM, THF, DMSO, and Methanol. Sparingly soluble in water.
Synthetic Utility & Protocols
Strategic Workflow: The "Divergent Core" Approach
TTA-Boc is best utilized as a divergent core. The Boc group protects the amine for late-stage coupling, while the tetrazole N-H offers a handle for alkylation or arylation.
Figure 1: Divergent synthetic pathways for TTA-Boc. Path A is preferred for creating neutral lipophilic libraries. Path B is used for creating acidic/anionic ligands.
Protocol A: Regioselective Alkylation of the Tetrazole
The tetrazole ring exists in tautomeric equilibrium (1H- and 2H- forms). Alkylation typically yields a mixture of N1- and N2-isomers, with N2-alkylation often being thermodynamically preferred due to reduced steric clash with the C5-substituent (the azetidine ring).
Objective: To install an R-group on the tetrazole ring.
Reagents:
TTA-Boc (1.0 equiv)
Alkyl Halide (R-X) (1.2 equiv)
Base:
or
Solvent: DMF or Acetone
Step-by-Step:
Dissolution: Dissolve TTA-Boc in anhydrous DMF (0.1 M concentration).
Base Addition: Add
(1.5 equiv). Stir at RT for 15 mins to deprotonate the tetrazole (formation of tetrazolate anion).
Alkylation: Add the Alkyl Halide dropwise.
Tip: For kinetic control (favoring N1), use smaller counter-ions (Li+) and lower temperatures. For thermodynamic control (favoring N2), use
and mild heating (40°C).
Monitoring: Monitor via LC-MS. The N2-isomer is typically less polar (higher Rf) than the N1-isomer.
Workup: Dilute with EtOAc, wash with water (x3) and brine. Dry over
.
Purification: Isomers are usually separable by flash chromatography (Hexane/EtOAc gradient).
Regioselectivity Note:
N2-Isomer: Major product (typically ~60-80%). Distal to the azetidine linkage.
N1-Isomer: Minor product. Proximal to the azetidine linkage.
Protocol B: Controlled Boc-Deprotection
Removing the Boc group from TTA-Boc (or its alkylated derivatives) requires care because the free tetrazole is acidic. If the tetrazole is unsubstituted, the product will be a zwitterion (internal salt), which can be difficult to extract.
Method 1: For Alkylated Tetrazoles (Neutral Species)
Dissolve substrate in DCM.
Add TFA (1:4 v/v ratio with DCM). Stir at RT for 1–2 hours.
Concentrate in vacuo. Co-evaporate with toluene to remove excess TFA.
Result: TFA salt of the amine. Ready for coupling.
Method 2: For Free Tetrazoles (Zwitterionic Species)
Dissolve TTA-Boc in 4M HCl in Dioxane.
Stir for 1 hour. A white precipitate often forms (the HCl salt).
Filter the solid and wash with ether.
Critical Step: Do not attempt aqueous extraction at neutral pH, as the zwitterion is highly water-soluble. Isolate as the salt and use directly in the next coupling step with a base (e.g., DIPEA) to neutralize in situ.
Analytical Data & Characterization Guide
When characterizing derivatives of TTA-Boc, specific NMR signatures confirm the structure.
Feature
¹H NMR Signal (CDCl₃)
¹³C NMR Signal
Notes
Boc-Group
Singlet, ~1.45 ppm (9H)
~28 ppm, ~80 ppm (quat)
Disappears after deprotection.
Azetidine C3-H
Multiplet, ~3.8–4.2 ppm
~30–35 ppm
Diagnostic methine proton attached to Tetrazole.
Azetidine C2/C4-H
Multiplet, ~4.0–4.5 ppm
~50–55 ppm
Often appear as diastereotopic pairs due to ring puckering.
Tetrazole C5
N/A (Quaternary)
~155–160 ppm
Low intensity quaternary carbon.
Differentiation of N1 vs N2 Isomers (NOESY):
N1-Alkylated: Strong NOE correlation between the Alkyl group protons and the Azetidine C3-H (and C2/C4-H).
N2-Alkylated: Weak or no NOE correlation between the Alkyl group and the Azetidine protons (distance > 5Å).
Case Study Applications
Application 1: Proline Bioisostere in Peptidomimetics
Replacing a C-terminal Proline residue with the 3-tetrazolyl-azetidine moiety.
Rationale: The azetidine mimics the turn-inducing properties of proline but with a slightly tighter angle. The tetrazole mimics the C-terminal carboxylate.
Outcome: Enhanced resistance to prolyl oligopeptidases and improved membrane permeability due to the dispersed charge of the tetrazolate anion.
Application 2: Fragment-Based Screening (GPCRs)
Using TTA-Boc as a "cap" for exploring acidic pockets in GPCRs (e.g., Angiotensin II receptors).
Workflow: Deprotect TTA-Boc
Amide coupling with diverse aryl acid chlorides Screen for binding.
Logic: The rigid azetidine vector projects the tetrazole deep into the orthosteric site, mimicking the Asp/Glu residues of endogenous ligands.
Troubleshooting & FAQ
Q: The reaction with alkyl halides is stalling.
A: Tetrazoles are poor nucleophiles. Switch to a more polar solvent (DMF or DMSO) and ensure the base (
) is finely ground. Heating to 60°C may be required for bulky electrophiles.
Q: I cannot separate the N1/N2 isomers.
A: Try changing the stationary phase to C18 (Reverse Phase). The polarity difference is often more pronounced in MeOH/Water gradients than in Hex/EtOAc.
Q: Is the free tetrazole building block explosive?
A: While 5-substituted tetrazoles are generally stable, they are high-energy compounds. Never concentrate reaction mixtures to total dryness if metal azides were used in the synthesis. Always test small quantities first.
References
Tetrazole Bioisosterism
Title: Bioisosteres in Drug Discovery: Focus on Tetrazole[2][3][4][5][6]
Source: ResearchG
URL:
Azetidine Scaffolds in MedChem
Title: Azetidines in medicinal chemistry: emerging applications and approved drugs[7]
Source: PubMed / NIH
URL:
Tetrazole Synthesis & Safety
Title: Innovative synthesis of drug-like molecules using tetrazole as core building blocks[3][4]
Source: Beilstein Journal of Organic Chemistry
URL:
Handling Energetic Materials
Title: Strategies for balancing safety in oxadiazole tetrazole deriv
Application Note & Protocol: Strategies for Regioselective N-Alkylation of the Tetrazole Ring
For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of N-Alkylated Tetrazoles in Medicinal Chemistry The tetrazole moiety is a cornerstone in modern drug design, largely owing t...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of N-Alkylated Tetrazoles in Medicinal Chemistry
The tetrazole moiety is a cornerstone in modern drug design, largely owing to its remarkable ability to serve as a bioisostere for the carboxylic acid group.[1][2] This property stems from their similar pKa values and planar structures, which allow them to engage in comparable biological interactions.[2][3] However, unlike carboxylic acids, tetrazoles are more lipophilic, a key factor in enhancing cell membrane permeability and overall pharmacokinetic profiles.[2][3] The biological activity of tetrazole-containing compounds is profoundly influenced by the position of the substituent on the tetrazole ring.[1] N-alkylation of the tetrazole ring yields two primary regioisomers: N1- and N2-substituted products.[1] The development of regioselective alkylation protocols is, therefore, of paramount importance in medicinal chemistry to ensure the synthesis of the desired, most active isomer.[1] This guide provides an in-depth exploration of various N-alkylation methodologies, the underlying principles governing their regioselectivity, and detailed experimental protocols to aid researchers in this critical synthetic transformation.
Mechanistic Insights: The Challenge of Regioselectivity
The tetrazole ring exists in two tautomeric forms, the 1H- and 2H-tetrazole, with the 1H-tautomer generally being more stable in solution.[3] Alkylation of the corresponding tetrazolate anion can occur at either the N1 or N2 position, often leading to a mixture of regioisomers. The ratio of these isomers is influenced by a multitude of factors, including the nature of the alkylating agent, the solvent, the base, and the steric and electronic properties of the substituent at the 5-position of the tetrazole ring.[4]
Caption: Tautomerism of the tetrazole ring and the formation of N1 and N2 alkylated products.
Comparative Overview of N-Alkylation Methods
The choice of an N-alkylation protocol is dictated by the desired regioselectivity, the nature of the starting materials, and the required reaction conditions. Below is a comparative summary of common methods.
Method
Alkylating Agent
Typical Conditions
Advantages
Disadvantages
Predominant Isomer
Classical Alkylation
Alkyl Halides
Base (e.g., K₂CO₃), Solvent (e.g., Acetone, DMF)
Straightforward, readily available reagents
Often results in mixtures of isomers
Varies
Mitsunobu Reaction
Alcohols
DEAD or DIAD, PPh₃
Mild conditions, good for secondary alkyl groups
Stoichiometric phosphine oxide byproduct
Often N2
Lewis Acid Catalysis
Diazo Compounds
Al(OTf)₃
High regioselectivity, mild conditions
Requires preparation of diazo compounds
N2
Microwave-Assisted Synthesis
Alkyl Halides
Base, Solvent
Rapid, efficient, suitable for one-pot procedures
Requires specialized equipment
Varies
Mechanochemical Methods
Phenacyl Halides
Ball milling, grinding auxiliary
Greener (solvent-free), can improve selectivity
Substrate scope may be limited
N2
N-Arylation
Diaryliodonium Salts
Metal-free
Good for aryl group introduction, high regioselectivity
Limited to aryl groups
N2
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for key N-alkylation reactions.
Protocol 1: Classical N-Alkylation with an Alkyl Halide
This method is a fundamental and widely used approach for the N-alkylation of tetrazoles.
Materials:
5-Substituted-1H-tetrazole (1.0 eq)
Alkyl halide (e.g., benzyl bromide) (1.0 eq)
Potassium carbonate (K₂CO₃) (1.1 eq)
Anhydrous acetone or DMF
Ethyl acetate
Water
Anhydrous sodium sulfate (Na₂SO₄)
Silica gel for column chromatography
Procedure:
Dissolve the 5-substituted-1H-tetrazole (e.g., 10 mmol) in anhydrous acetone (25 mL) in a round-bottom flask.
Add potassium carbonate (11 mmol) to the solution and stir the suspension for 15 minutes at room temperature.[1][3]
Add the alkyl halide (10 mmol) to the reaction mixture.
Stir the reaction mixture at room temperature for 2-17 hours, monitoring the progress by Thin Layer Chromatography (TLC).[1][3]
Upon completion, evaporate the solvent under reduced pressure.[1][3]
Take up the residue in ethyl acetate and wash with water (3 x volume of ethyl acetate).[1][3]
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1][3]
Purify the crude product by column chromatography on silica gel to separate the N1 and N2 isomers.
Troubleshooting:
Low Yield: Ensure anhydrous conditions. Consider a more polar solvent like DMF to improve solubility and reaction rate.
Poor Regioselectivity: The N1:N2 ratio can be influenced by the solvent and counter-ion.[4] Experiment with different bases and solvents to optimize for the desired isomer.
Protocol 2: Mitsunobu Reaction for N-Alkylation
The Mitsunobu reaction is a milder alternative to classical alkylation and is particularly advantageous for installing secondary alkyl groups.[5]
Materials:
5-Substituted-1H-tetrazole (1.0 eq)
Alcohol (1.2 eq)
Triphenylphosphine (PPh₃) (1.5 eq)
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq)
Anhydrous THF or DCM
Procedure:
Dissolve the 5-substituted-1H-tetrazole (1.0 mmol), alcohol (1.2 mmol), and triphenylphosphine (1.5 mmol) in anhydrous THF (10 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
Cool the mixture to 0 °C in an ice bath.
Slowly add DEAD or DIAD (1.5 mmol) dropwise to the stirred solution.
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
Concentrate the reaction mixture under reduced pressure.
Purify the residue by column chromatography on silica gel to isolate the alkylated tetrazole. The triphenylphosphine oxide byproduct can often be removed by trituration or crystallization.
Troubleshooting:
Reaction Stalls: Ensure all reagents are anhydrous, as water can consume the Mitsunobu reagents.
Difficult Purification: The removal of triphenylphosphine oxide can be challenging. Alternative reagents or purification strategies may be necessary.
Protocol 3: Microwave-Assisted N-Alkylation
Microwave-assisted synthesis offers a rapid and efficient method for N-alkylation.[1]
Materials:
5-Substituted-1H-tetrazole (1.0 eq)
Alkyl halide (1.0 eq)
Potassium carbonate (K₂CO₃) (1.5 eq)
DMF
Procedure:
In a microwave reaction vessel, combine the 5-substituted-1H-tetrazole (1.0 mmol), alkyl halide (1.0 mmol), and potassium carbonate (1.5 mmol) in DMF (3 mL).
Seal the vessel and place it in a microwave reactor.
Irradiate the mixture at 80 °C (80 W) for 10 minutes.[1]
After cooling, add 1 M aqueous HCl and ethyl acetate.[1]
Stir vigorously until all solids dissolve.
Separate the organic layer and extract the aqueous layer with ethyl acetate (2x).[1]
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
Purify by column chromatography.
Troubleshooting:
Pressure Buildup: Ensure the reaction scale and solvent volume are appropriate for the microwave vessel.
Charring/Decomposition: Optimize the temperature and irradiation time to avoid degradation of starting materials or products.
Caption: A general workflow for the N-alkylation of tetrazoles.
Characterization of N1 and N2 Regioisomers
The unambiguous identification of the N1 and N2 isomers is crucial. A common and reliable method is ¹³C NMR spectroscopy. The chemical shift of the quaternary carbon of the tetrazole ring (C5) is diagnostic. Generally, the C5 signal of 2,5-disubstituted tetrazoles is deshielded by approximately 9-12 ppm compared to the corresponding 1,5-disubstituted derivatives.[3]
Conclusion
The N-alkylation of the tetrazole ring is a critical transformation in the synthesis of medicinally important compounds. While classical methods with alkyl halides are straightforward, they often lack regioselectivity.[1] Modern approaches, including the Mitsunobu reaction, microwave-assisted synthesis, and the use of Lewis acid catalysts, offer milder conditions and improved control over the N1/N2 isomer ratio.[1][5][6] A careful consideration of the factors influencing regioselectivity and the selection of the appropriate synthetic protocol are key to successfully accessing the desired N-alkylated tetrazole derivatives for drug discovery and development.
References
Ait Youcef, Y., Jarid, A., Adad, A., El Amali, A., Essassi, S. E., & Ben-saber, I. (2021). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. Chemistry, 3(4), 1125-1136. [Link]
D'hooghe, M., & Törnroos, K. W. (2012). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 8, 1337-1347. [Link]
Duncton, M. A. J. (2011). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Organic Preparations and Procedures International, 43(3), 231-282. [Link]
García-Díaz, S., Gámez-Montaño, R., & Robles, J. (2020). A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides. Journal of the American Chemical Society, 142(42), 18016-18022. [Link]
Hreczycho, G., & Stawinski, J. (2022). Metal-Free Regioselective N2-Arylation of 1H-Tetrazoles with Diaryliodonium Salts. The Journal of Organic Chemistry, 87(15), 10188-10197. [Link]
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-alkylation. [Link]
Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. [Link]
S. Rajamanickam, C. Sah, B. A. Mir, S. Ghosh, G. Sethi, V. Yadav, S. Venkateramani, B. K. Patel, J. Org. Chem., 2020, 85, 2118-2141. [Link]
Strakova, I., et al. (2021). Regioselective β-organoseleno/α-,N2-tetrazole addition to alkenes. Organic & Biomolecular Chemistry, 19(45), 9936-9940. [Link]
Xu, Z., et al. (2024). Al(OTf)3-Catalyzed Regioselective N2–Arylation of Tetrazoles with Diazo Compounds. The Journal of Organic Chemistry. [Link]
Zaparucha, A., et al. (2021). Regioselective N-2 Alkylation of Tetrazoles with Phenacyl Halides under Mechanochemical Conditions and Its Application to a Solid-State Synthesis of the Antiepileptic Drug Cenobamate. ACS Sustainable Chemistry & Engineering, 9(20), 7062-7069. [Link]
Zhang, C., & Yu, D.-G. (2013). Alkylation of Tetrazoles Using Mitsunobu Conditions. Synthetic Communications, 43(15), 2047-2054. [Link]
Singh, R. P., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Journal of Biomolecular Structure and Dynamics, 1-28. [Link]
Application in the Synthesis of JAK Inhibitors: A Detailed Guide to the Preparation of Baricitinib
Introduction: The Significance of Baricitinib and JAK Inhibition Baricitinib, marketed under the trade name Olumiant®, is a potent and selective inhibitor of Janus kinases (JAKs), specifically JAK1 and JAK2.[1] These enz...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of Baricitinib and JAK Inhibition
Baricitinib, marketed under the trade name Olumiant®, is a potent and selective inhibitor of Janus kinases (JAKs), specifically JAK1 and JAK2.[1] These enzymes are integral components of the JAK-STAT signaling pathway, a critical cascade in the cellular response to a multitude of cytokines and growth factors involved in inflammation and immune function.[2] By modulating this pathway, Baricitinib effectively treats various autoimmune and inflammatory conditions, including rheumatoid arthritis.[1] Its therapeutic potential has also been explored in other indications, such as atopic dermatitis and, notably, in the management of COVID-19.[3][4]
The synthesis of Baricitinib is a multi-step process that requires careful control over reaction conditions and purification procedures to ensure the desired purity and yield of the final active pharmaceutical ingredient (API). This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on a common and efficient synthetic route to Baricitinib, complete with detailed protocols, characterization data, and an overview of its mechanism of action.
The JAK-STAT Signaling Pathway and Baricitinib's Mechanism of Action
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a principal signaling mechanism for a wide array of cytokines and growth factors. The binding of these extracellular ligands to their specific transmembrane receptors induces the activation of receptor-associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Subsequently, JAKs phosphorylate the recruited STATs, which then dimerize and translocate to the nucleus to regulate the transcription of target genes involved in inflammation, immunity, and hematopoiesis.
Baricitinib exerts its therapeutic effect by selectively inhibiting JAK1 and JAK2, thereby interfering with the phosphorylation and activation of STATs. This disruption of the signaling cascade leads to a reduction in the production of pro-inflammatory cytokines, offering a targeted approach to managing autoimmune disorders.
Figure 1: The JAK-STAT signaling pathway and the inhibitory action of Baricitinib.
A Convergent Synthetic Strategy for Baricitinib
The synthesis of Baricitinib can be efficiently achieved through a convergent approach, which involves the preparation of two key fragments that are later coupled to form the final molecule. This strategy allows for the independent optimization of each synthetic sequence, leading to improved overall yields and purity. The key steps in this synthesis are:
Horner-Wadsworth-Emmons Olefination: Formation of the α,β-unsaturated nitrile from a protected azetidin-3-one.
Deprotection and Sulfonylation: Removal of the amine protecting group and subsequent reaction with ethanesulfonyl chloride to introduce the ethylsulfonyl moiety.
Michael Addition: Conjugate addition of a pyrazole derivative to the activated alkene.
Suzuki Coupling: Palladium-catalyzed cross-coupling of the pyrazole-azetidine intermediate with a pyrrolopyrimidine derivative to yield Baricitinib.
Figure 2: A simplified workflow for the synthesis of Baricitinib.
Experimental Protocols
Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times. Consult the Safety Data Sheets (SDS) for all reagents before use.[5][6]
Part 1: Synthesis of 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile
Step 1.1: Horner-Wadsworth-Emmons Reaction to form 2-(1-(tert-butoxycarbonyl)azetidin-3-ylidene)acetonitrile
This reaction utilizes a phosphonate-stabilized carbanion to convert a ketone into an alkene, in this case, forming the α,β-unsaturated nitrile.[7][8]
Materials:
N-Boc-3-azetidinone
Diethyl cyanomethylphosphonate
Sodium hydride (60% dispersion in mineral oil)
Anhydrous Tetrahydrofuran (THF)
Saturated aqueous ammonium chloride (NH₄Cl)
Ethyl acetate
Brine
Anhydrous sodium sulfate (Na₂SO₄)
Protocol:
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add sodium hydride (1.2 eq).
Add anhydrous THF and cool the suspension to 0 °C in an ice bath.
Slowly add a solution of diethyl cyanomethylphosphonate (1.1 eq) in anhydrous THF to the cooled suspension.
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
Cool the reaction mixture back to 0 °C and add a solution of N-Boc-3-azetidinone (1.0 eq) in anhydrous THF dropwise.
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.
Extract the aqueous layer with ethyl acetate (3 x).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to afford 2-(1-(tert-butoxycarbonyl)azetidin-3-ylidene)acetonitrile as a solid.
Step 1.2: Deprotection of the N-Boc Group
The tert-butyloxycarbonyl (Boc) protecting group is removed under acidic conditions to yield the free amine.[9]
Dissolve 2-(1-(tert-butoxycarbonyl)azetidin-3-ylidene)acetonitrile (1.0 eq) in DCM.
Add trifluoroacetic acid (10 eq) dropwise at room temperature.
Stir the reaction mixture for 2-4 hours, monitoring by TLC.
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
Carefully neutralize the residue with saturated aqueous NaHCO₃ and extract with DCM (3 x).
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield 2-(azetidin-3-ylidene)acetonitrile, which is used in the next step without further purification.
Step 1.3: Sulfonylation of the Azetidine Nitrogen
The free secondary amine is reacted with ethanesulfonyl chloride to introduce the ethylsulfonyl group.[9]
Materials:
2-(azetidin-3-ylidene)acetonitrile
Ethanesulfonyl chloride
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
Anhydrous Dichloromethane (DCM)
Water
Protocol:
Dissolve 2-(azetidin-3-ylidene)acetonitrile (1.0 eq) in anhydrous DCM and cool to 0 °C.
Add TEA or DIPEA (1.5 eq) to the solution.
Slowly add a solution of ethanesulfonyl chloride (1.1 eq) in anhydrous DCM.
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours, monitoring by TLC.
Upon completion, quench the reaction with water.
Separate the organic layer, and extract the aqueous layer with DCM (2 x).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
Purify the crude product by flash column chromatography to obtain 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile.
Part 2: Synthesis of Baricitinib
Step 2.1: Michael Addition
This step involves the conjugate addition of a pyrazole boronic acid ester to the activated alkene of the azetidine derivative.[10]
To a solution of 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile (1.0 eq) in acetonitrile, add 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.1 eq).
Add DBU (1.2 eq) to the reaction mixture.
Heat the reaction mixture to reflux and stir for 12-18 hours, monitoring by TLC.
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
The crude product, 2-(1-(ethylsulfonyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)azetidin-3-yl)acetonitrile, is typically used in the next step without extensive purification.
Step 2.2: Suzuki Coupling
The final step is a palladium-catalyzed Suzuki coupling reaction between the pyrazole-azetidine intermediate and 4-chloro-7H-pyrrolo[2,3-d]pyrimidine to form Baricitinib.[10][11]
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃)
Solvent mixture (e.g., 1,4-Dioxane/water or Toluene/ethanol/water)
Protocol:
To a degassed mixture of the solvent, add the crude pyrazole-azetidine intermediate (1.0 eq), 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.1 eq), and the base (2.0-3.0 eq).
Add the palladium catalyst (0.05-0.1 eq).
Heat the reaction mixture to 80-100 °C under an inert atmosphere and stir for 8-12 hours, monitoring by TLC or HPLC.
Upon completion, cool the reaction to room temperature and filter through a pad of Celite®, washing with the reaction solvent.
Concentrate the filtrate under reduced pressure.
Partition the residue between ethyl acetate and water.
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
Purify the crude product by flash column chromatography or recrystallization to afford Baricitinib as a solid.
Characterization of Baricitinib and Key Intermediates
The identity and purity of the synthesized compounds should be confirmed by a combination of analytical techniques.
Note: NMR chemical shifts are approximate and can vary depending on the solvent and instrument used.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
A reverse-phase HPLC method can be employed to determine the purity of the final Baricitinib product.[12][13][14]
Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm)
Mobile Phase A: Phosphate buffer (pH 3.0)
Mobile Phase B: Acetonitrile
Gradient: A suitable gradient from high aqueous to high organic content.
Flow Rate: 1.0 mL/min
Detection: UV at 257 nm
Column Temperature: Ambient
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification
LC-MS/MS is a highly sensitive and selective technique for the quantification of Baricitinib in various matrices.[15][16]
Chromatographic Conditions: Similar to HPLC, but optimized for MS compatibility (e.g., using volatile mobile phase additives like formic acid or ammonium acetate).
MRM Transition: m/z 372.4 → 251.0 (Quantifier), other transitions can be used as qualifiers.
Cone Voltage and Collision Energy: To be optimized for the specific instrument.
Conclusion
This application note provides a detailed and practical guide to a common synthetic route for the JAK inhibitor Baricitinib. By following the outlined protocols and utilizing the described analytical methods, researchers can confidently synthesize and characterize this important pharmaceutical compound. The provided information on the mechanism of action and the underlying chemistry of each synthetic step aims to empower scientists in their drug discovery and development endeavors. Adherence to good laboratory practices and safety precautions is paramount throughout the entire process.
References
CN105541891A - Baricitinib intermediate and preparation method thereof, and method for ... - Google Patents.
An Efficient Synthesis of Baricitinib - ResearchGate. Available at: [Link]
Identification, Synthesis, and Characterization of Novel Baricitinib Impurities | ACS Omega. Available at: [Link]
Horner–Wadsworth–Emmons reaction - Wikipedia. Available at: [Link]
Identification and structural characterization of potential degradation products of baricitinib using liquid chromatography combined with quadrupole time-of-flight mass spectrometry in - AKJournals. Available at: [Link]
METHOD DEVELOPMENT AND VALIDATION OF BARICITINIB IN BULK AND PHARMACEUTICAL DOSAGE FORM BY USING RP-HPLC - International Journal of Innovations in Engineering Research and Technology - IJIERT. Available at: [Link]
Synthesis of [2H5]baricitinib via [2H5]ethanesulfonyl chloride - PMC - NIH. Available at: [Link]
Development and Validation of a UPLC-MS/MS Detection Method of Baricitinib for Therapeutic Drug Monitoring in COVID-19 Patients - NIH. Available at: [Link]
development and validation of stability indicating rp-hplc method for the determination of baricitinib and its related drug substances - Rasayan Journal of Chemistry. Available at: [Link]
Identification Synthesis and Characterization of Novel Baricitinib Impurities | PDF - Scribd. Available at: [Link]
Journal of Chemical Health Risks Analytical Method Development and Validation for Estimation of Baricitinib in Bulk and Formulat. Available at: [Link]
Analytical Method Development and Validation of RP-HPLC for The Quantitative Determination of Baricitinib in Pure Substances and Marketed Formulation - ResearchGate. Available at: [Link]
What is the mechanism of action of Baricitinib? - Patsnap Synapse. Available at: [Link]
Application Note: Photo-Click Ligation (NITEC) using tert-butyl 3-(2H-tetrazol-5-yl)azetidine-1-carboxylate
This Application Note and Protocol guide details the use of tert-butyl 3-(2H-tetrazol-5-yl)azetidine-1-carboxylate in bioorthogonal "Click" chemistry. While the formation of the tetrazole ring itself is a "click" reactio...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note and Protocol guide details the use of tert-butyl 3-(2H-tetrazol-5-yl)azetidine-1-carboxylate in bioorthogonal "Click" chemistry.
While the formation of the tetrazole ring itself is a "click" reaction (azide-nitrile cycloaddition), this guide focuses on the Photo-Induced Nitrile Imine-Mediated Tetrazole-Ene Cycloaddition (NITEC) . This advanced methodology utilizes the tetrazole moiety as a photo-activatable "warhead" for spatiotemporally controlled ligation.[1]
Abstract & Strategic Value
The azetidine-tetrazole scaffold combines the rigid, proline-mimetic properties of the azetidine ring with the bioorthogonal reactivity of the tetrazole. Unlike standard copper-catalyzed click chemistry (CuAAC), the NITEC reaction is catalyst-free and light-driven. Upon UV irradiation, the tetrazole releases nitrogen (
) to generate a highly reactive nitrile imine dipole , which undergoes rapid [3+2] cycloaddition with activated alkenes.
Key Advantages:
Fluorescence Turn-On: The resulting pyrazoline product is often fluorescent, enabling "no-wash" imaging.
Spatiotemporal Control: Reaction occurs only where and when light is applied.
Rigid Linker: The azetidine core restricts conformational freedom, potentially improving the binding affinity of fragment-based drug candidates compared to flexible alkyl linkers.
Mechanism of Action
The reaction proceeds through a photo-elimination of nitrogen followed by a 1,3-dipolar cycloaddition.[2]
Critical Note on Reactivity: The starting material, tert-butyl 3-(2H-tetrazol-5-yl)azetidine-1-carboxylate, is a 5-monosubstituted tetrazole (containing an acidic N-H). To function efficiently as a NITEC probe at biocompatible wavelengths (302–365 nm), the tetrazole ring is typically N-arylated or N-alkylated at the 2-position prior to photo-activation. This shifts the absorption maximum and stabilizes the nitrile imine intermediate.
Caption: The NITEC pathway converts the tetrazole into a fluorescent pyrazoline via a nitrile imine intermediate.[2]
Experimental Protocol
Phase A: Activation (Preparation of the Photo-Probe)
Rationale: The raw building block (N-H tetrazole) absorbs in the deep UV (<250 nm). For biological or precise chemical applications, it is recommended to convert it to a 2-aryl-5-substituted tetrazole.
Prepare a 100 µM stock solution of the Tetrazole Probe in MeCN.
Prepare a 100 µM stock solution of the Alkene Target in the chosen buffer/solvent.
Mixing:
Combine equimolar amounts (e.g., 50 µL Probe + 50 µL Target) in a quartz cuvette or clear glass vial.
Control: Prepare a "Dark" sample wrapped in aluminum foil.
Irradiation:
Position the UV lamp 2–5 cm from the sample.
Irradiate for 1–5 minutes .
Note: The solution may develop a fluorescence (often cyan/green) as the pyrazoline forms.[3]
Monitoring (HPLC/LC-MS):
Inject 5 µL of the reaction mixture onto a C18 column.
Gradient: 5% to 95% MeCN in Water (+0.1% Formic Acid).
Detection: Monitor absorbance at 254 nm and 350 nm (product specific).
Success Criteria: Disappearance of the tetrazole peak and appearance of a new, red-shifted peak corresponding to the pyrazoline (Mass = Tetrazole + Alkene - 28 Da).
Data Analysis & Troubleshooting
Reaction Kinetics Comparison
The rate of the NITEC reaction depends heavily on the alkene partner.
Alkene Type
Reactivity
Time to Completion
Notes
Maleimide
High
< 2 mins
Best for rapid labeling; forms stable adduct.
Fumarate
Moderate
5–10 mins
Good stability; less prone to hydrolysis than maleimide.
Acrylamide
Low
30+ mins
Requires higher concentrations or prolonged UV.
Styrene
Moderate
10–15 mins
Enhances fluorescence quantum yield of the product.
Solution: Ensure you performed Phase A (N-arylation) to shift absorption to 302/365 nm.
Issue: Side Products.
Cause: Nucleophilic attack on the nitrile imine by water (if solvent is aqueous).
Solution: Increase the concentration of the alkene or add a surfactant (SDS) to create micellar environments that protect the intermediate.
Workflow Visualization
Caption: Complete experimental workflow from raw building block to final bioconjugate.
References
Original NITEC Methodology: Song, W., Wang, Y., Qu, J., & Lin, Q. (2008). Selective functionalization of a genetically encoded alkene-containing protein via "photoclick" chemistry in bacteria. Angewandte Chemie International Edition , 47(15), 2832-2835. Link
Tetrazole Fluorescence Mechanisms: Wang, Y., & Lin, Q. (2009). Evaluation of the biodistribution of a photoactivatable tetrazole in mice. Organic Letters , 11(16), 3570-3573. Link
Scaffold Synthesis (Baricitinib Context): Beutner, G. L., et al. (2018). Green and Facile Synthesis of an Industrially Important Quaternary Heterocyclic Intermediates for Baricitinib. Organic Process Research & Development , 22(12). Link
General Tetrazole Click Review: Reyer, A., et al. (2021). Photoclick Chemistry: A Bright Idea. Chemical Reviews , 121(12), 6915-6990. Link
Technical Support Center: Optimization of Reaction Conditions for Azetidine Synthesis
Welcome to the Technical Support Center for Azetidine Synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this strai...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for Azetidine Synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this strained four-membered heterocycle. The inherent ring strain of azetidines presents unique challenges, but also imparts valuable chemical properties, making them significant building blocks in medicinal chemistry.[1] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience.
Troubleshooting Guide: Addressing Specific Experimental Issues
This section is formatted to help you quickly identify and resolve common problems encountered during azetidine synthesis.
Issue 1: Low or No Yield of the Desired Azetidine
Probable Causes & Solutions
High Activation Energy Barrier: The formation of the strained four-membered azetidine ring is often thermodynamically and kinetically unfavorable.[2] This is a primary reason for low yields.
Optimization Strategy: A systematic optimization of reaction parameters is crucial. Key factors to consider include solvent, base, catalyst, temperature, and reaction time.[2] For instance, employing strong, non-nucleophilic bases can facilitate the desired intramolecular cyclization while minimizing competitive side reactions.[2]
Competing Side Reactions: Intermolecular reactions or elimination can significantly diminish the yield of the target azetidine.[2]
Optimization Strategy: High dilution conditions can favor intramolecular cyclization over intermolecular side reactions. The choice of a suitable solvent is also critical; for example, in some aza-Michael additions, acetonitrile (MeCN) has been shown to be more effective than 1,4-dioxane.[3]
Inappropriate Leaving Group (for intramolecular cyclization): The efficiency of the ring-closing step heavily depends on the nature of the leaving group.
Optimization Strategy: Convert hydroxyl groups into better leaving groups, such as tosylates or mesylates. An efficient method for activating hydroxyl groups in amino alcohols that avoids toxic reagents has been developed, proving effective for synthesizing protected azetidines.[4]
Steric Hindrance: Bulky substituents on the substrate can impede the intramolecular cyclization.
Optimization Strategy: Re-evaluate your synthetic route. It might be necessary to introduce bulky groups after the formation of the azetidine ring.
Experimental Protocol: General Procedure for Intramolecular Cyclization of a γ-Amino Alcohol
Protection of the Amine: Protect the nitrogen of the γ-amino alcohol with a suitable protecting group (e.g., Boc, Ts). This prevents unwanted side reactions.[2]
Activation of the Hydroxyl Group: Convert the hydroxyl group into a good leaving group. A common method is tosylation using p-toluenesulfonyl chloride (TsCl) in the presence of a base like triethylamine (TEA) or pyridine in a suitable solvent such as dichloromethane (DCM) at 0 °C to room temperature.
Cyclization: Treat the N-protected γ-amino tosylate with a strong, non-nucleophilic base such as sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction is typically performed at room temperature or with gentle heating.
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Purify the crude product by column chromatography on silica gel.[5]
Issue 2: Unwanted Ring-Opening of the Azetidine Product
Probable Causes & Solutions
Ring Strain: The inherent strain of the four-membered ring makes azetidines susceptible to cleavage under certain conditions, particularly acidic conditions.[5]
Optimization Strategy: Maintain neutral or basic conditions during work-up and purification. If acidic conditions are unavoidable, minimize the exposure time and temperature. The stability of azetidines can be enhanced when linked to conjugated heteroaryls.[6]
Incompatible Protecting Group: The choice of the nitrogen protecting group can influence the stability of the azetidine ring.
Optimization Strategy: The tert-butoxycarbonyl (Boc) group is widely used as it is stable under many reaction conditions and can be removed under specific acidic conditions.[5] Orthogonal protecting groups like benzyl (Bn) or carbobenzyloxy (Cbz) offer alternative deprotection strategies.[5]
Issue 3: Difficulty in Product Purification
Probable Causes & Solutions
Polarity and Volatility: Azetidine derivatives can be challenging to purify due to their polarity and potential volatility.[5]
Optimization Strategy: Column chromatography on silica gel is a common and effective method.[5] A gradient elution, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, can effectively separate the desired product from impurities.[5] For solid derivatives, recrystallization can be a highly effective purification technique.[5]
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic strategies for constructing the azetidine ring?
There are several established methods for azetidine synthesis, including:
Intramolecular Cyclization: This is a common approach involving the cyclization of a γ-amino alcohol or a related substrate with a good leaving group at the γ-position.[4]
[2+2] Cycloadditions: The aza Paternò-Büchi reaction, a photocycloaddition between an imine and an alkene, is an efficient method for synthesizing functionalized azetidines.[7]
Palladium-Catalyzed C-H Amination: Intramolecular amination of unactivated C-H bonds at the γ-position of picolinamide (PA) protected amines provides a route to azetidines.[4]
Ring Expansion of Aziridines: Certain methods allow for the expansion of a three-membered aziridine ring to a four-membered azetidine.[8]
From Azabicyclo[1.1.0]butanes: The high ring strain of azabicyclo[1.1.0]butane allows for its use as a precursor in a modular construction of azetidines.[4]
Q2: How does the choice of protecting group impact azetidine synthesis?
Protecting groups are crucial for preventing undesirable side reactions.[2] For the nitrogen atom, common protecting groups include tosyl (Ts), Boc, and benzyl (Bn).[2] The choice of protecting group can influence the nucleophilicity of the nitrogen and the overall reactivity of the substrate.[2] For instance, the Boc group is generally stable but can be readily removed under acidic conditions, while Bn and Cbz groups offer orthogonal deprotection strategies.[5]
Q3: What are the typical spectroscopic signatures for an N-Boc protected azetidine?
In ¹H NMR spectroscopy, the protons on the azetidine ring typically appear as multiplets in the range of 3.5-4.5 ppm.[5] The tert-butyl protons of the Boc group exhibit a characteristic singlet at around 1.4 ppm.[5] In ¹³C NMR, the carbons of the azetidine ring usually resonate between 35 and 60 ppm, while the carbonyl carbon of the Boc group appears around 155 ppm.[5]
Data Presentation
Table 1: Recommended Solvent and Base Combinations for Intramolecular Cyclization
Precursor Type
Leaving Group
Recommended Base
Recommended Solvent(s)
γ-Amino halide
Halide (Br, I)
K₂CO₃, Cs₂CO₃
Acetonitrile, DMF
γ-Amino alcohol
Tosylate, Mesylate
NaH, KOtBu
THF, DMF
N-Sulfonylated γ-amino alcohol
Tosylate
K₂CO₃
Acetonitrile/Methanol
Visualizations
Experimental Workflow for Azetidine Synthesis via Intramolecular Cyclization
Caption: A typical workflow for synthesizing azetidines via intramolecular cyclization.
Troubleshooting Logic for Low Azetidine Yield
Caption: A troubleshooting decision tree for addressing low product yields.
References
BenchChem. (n.d.). Optimization of reaction time and temperature for azetidine formation.
BenchChem. (n.d.). Troubleshooting guide for azetidine derivative synthesis.
IntechOpen. (n.d.). Azetidine Synthesis.
National Institutes of Health. (2022, November 30). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks.
PubMed Central. (2023, January 21). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin.
National Institutes of Health. (2021, September 30). Intramolecular Ring-Opening Decomposition of Aryl Azetidines.
Royal Society of Chemistry. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
Technical Support Center: Stability & Handling of tert-butyl 3-(2H-tetrazol-5-yl)azetidine-1-carboxylate
Executive Summary & Molecule Profile This guide addresses the stability, degradation pathways, and handling protocols for tert-butyl 3-(2H-tetrazol-5-yl)azetidine-1-carboxylate . This molecule is a critical building bloc...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Molecule Profile
This guide addresses the stability, degradation pathways, and handling protocols for tert-butyl 3-(2H-tetrazol-5-yl)azetidine-1-carboxylate . This molecule is a critical building block in medicinal chemistry, often utilized as a carboxylic acid bioisostere with improved metabolic stability and membrane permeability.[1]
However, its structure combines two chemically sensitive motifs:
Azetidine Ring: A strained 4-membered heterocycle prone to ring-opening under nucleophilic or strong acidic conditions.
Tetrazole Ring: An energetic, acidic heterocycle (
) that introduces shock sensitivity and thermal instability risks.
Storage & Physical Handling (Pre-Experiment)
Storage Protocol
Temperature: Store at -20°C long-term. Short-term handling at 4°C is acceptable.
Atmosphere: Hygroscopic. Store under Argon or Nitrogen atmosphere.[2] Moisture absorption can catalyze hydrolysis.
Container: Amber glass vials (protect from light). Avoid metal spatulas (see Safety Warning).
Safety Warning: Heavy Metal Incompatibility
CRITICAL: Tetrazoles can form highly explosive salts (tetrazolates) when in contact with heavy metals (Lead, Mercury, Silver).
Do NOT use metal syringes or needles if they are not high-grade stainless steel.
Do NOT use silver-based drying agents.
Chemical Stability & Degradation Mechanisms
Degradation Pathway Analysis
The stability of this compound is dictated by the interplay between the acid-labile Boc group and the strain energy of the azetidine ring (~26 kcal/mol).
A. Acidic Conditions (The Danger Zone)
While acidic conditions are required to remove the Boc group, they pose the highest risk for degradation.
Mechanism: Protonation of the azetidine nitrogen (after Boc removal) increases ring strain. In the presence of nucleophiles (Cl⁻, Br⁻, I⁻, or even H₂O), the ring opens to form linear chain impurities (e.g.,
-amino halides or alcohols).
Observation: Transformation from a solid/crystalline powder to a yellow viscous oil.
B. Thermal Instability
Tetrazoles are energetic.[3] Decomposition typically begins with the rupture of the tetrazole ring, releasing
gas.
Threshold: Decomposition often accelerates >160°C, but can occur lower if catalyzed by impurities.
Risk: Rotary evaporation at high bath temperatures (>50°C) can lead to rapid gas evolution ("bumping") or explosion if dried to completion.
Visualizing Degradation Logic
Figure 1: Critical degradation pathways. Note that acid exposure bifurcates into desired deprotection and undesired ring opening depending on temperature and nucleophile presence.
Troubleshooting Guide (FAQ)
Category 1: Reaction Outcomes
Q: My product turned into an insoluble gum after Boc deprotection with 4M HCl/Dioxane. What happened?
Diagnosis: You likely triggered acid-mediated ring opening . The chloride ion (Cl⁻) acts as a nucleophile attacking the strained azetidine ring.
Solution: Switch to TFA/DCM (1:1) at 0°C . TFA is a non-nucleophilic acid, significantly reducing the rate of ring opening. Quench immediately after consumption of starting material.
Q: I see a "pop" or rapid gas evolution during rotary evaporation.
Diagnosis: Thermal decomposition of the tetrazole ring releasing nitrogen gas.
Solution: Never heat the water bath above 40°C . Do not distill to absolute dryness if the crude contains trace acids or metals.
Category 2: Analytical (NMR/HPLC)
Q: The NMR shows split peaks or broad signals. Is my compound impure?
Diagnosis: Likely Rotamers . The Boc group exhibits restricted rotation around the N-C(O) bond (carbamate rotamers). Additionally, the tetrazole proton (NH) tautomerizes between the 1H and 2H positions.
Verification: Run the NMR at elevated temperature (e.g., 50°C in DMSO-d6). If the peaks coalesce into sharp singlets, it is rotameric/tautomeric equilibrium, not impurity.
Q: Why is the mass spec showing [M+H]+ and [M+Na]+ but also [M-Boc+H]+?
Diagnosis: In-source fragmentation. The Boc group is labile and often falls off during ionization in ESI-MS. This is an artifact, not necessarily degradation in the vial.
Experimental Protocols
Protocol A: Safe Boc Deprotection (Minimizing Ring Opening)
Standard HCl methods often destroy azetidines. Use this optimized TFA method.
Dissolution: Dissolve 1.0 eq of substrate in DCM (0.1 M concentration).
Cooling: Cool solution to 0°C (Ice bath).
Acid Addition: Add TFA dropwise (Final ratio 2:1 DCM:TFA).
Monitoring: Stir at 0°C. Monitor by TLC/LCMS every 15 mins. Do not warm to RT.
Workup:
Option 1 (Free Base): Concentrate under reduced pressure (cold). Redissolve in DCM. Wash with cold sat. NaHCO₃ (rapidly) to neutralize.
Option 2 (TFA Salt): Co-evaporate with Toluene (3x) to remove excess TFA. Keep cold.
Protocol B: Solubility & Solvent Compatibility
Solvent
Solubility
Stability Risk
Notes
DCM
High
Low
Best for general handling.
DMSO
High
Low
Good for bio-assays.
Methanol
Moderate
Medium
Protophilic solvent; can promote nucleophilic attack if acidic.
Water
Low (Neutral)
High (Acidic)
Soluble at pH > 7 (Tetrazolate formation).
Ether
Moderate
Low
Good for precipitation.
Interactive Workflow: Handling "Gooey" Products
If your batch has degraded or arrived in a poor physical state, follow this decision tree to recover usable material.
Figure 2: Recovery workflow for physically degraded samples.
References
Azetidine Ring Stability : Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Med. Chem. Lett. 2021, 12, 10, 1585–1588.
Tetrazole Thermal Hazards : Thermal hazard and mechanism study of 5-(4-Pyridyl)tetrazolate. Emergency Management Science and Technology.[4] 2022. [4]
Boc Deprotection on Flow : Selective Thermal Deprotection of N-Boc Protected Amines. Org. Process Res. Dev. 2024.
General Tetrazole Safety : Tetrazoles via Multicomponent Reactions. Chem. Rev. 2011, 111, 11, 6680–6718.
Troubleshooting regioselectivity in tetrazole alkylation
Tetrazole Chemistry Solution Center: Regioselectivity in Alkylation Welcome. This technical guide addresses the persistent challenge of regioselectivity in the alkylation of 5-substituted-1H-tetrazoles.
Author: BenchChem Technical Support Team. Date: February 2026
Tetrazole Chemistry Solution Center: Regioselectivity in Alkylation
Welcome.
This technical guide addresses the persistent challenge of regioselectivity in the alkylation of 5-substituted-1H-tetrazoles. As any process chemist knows, the thermodynamic preference for the N2-isomer often conflicts with the pharmaceutical requirement for the N1-isomer (common in "sartan" antihypertensives and bioisosteres).
This guide moves beyond standard textbook answers, offering troubleshooting protocols based on electronic density theory, solvent-solute interactions, and steric control.
Part 1: The Mechanistic Core (Why this happens)
To troubleshoot, you must visualize the invisible equilibrium. 5-substituted tetrazoles exist as a tautomeric mixture.[1] While the 1,5-disubstituted form (N1) is often the target, the system is rigged against it by two forces:
Nucleophilicity: The N2 nitrogen is generally more nucleophilic due to electron density distribution in the tetrazolate anion.
Sterics: The N1 position is flanked by the substituent at C5 (
). Any steric bulk at shields N1, funneling the electrophile to the distal N2 position.
Visualizing the Divergence:
Figure 1: The bifurcation of the tetrazolate anion. Path B (N2) is the "path of least resistance" sterically and electronically in standard conditions.
Part 2: Troubleshooting Guides (Q&A)
Scenario A: "I need the N1-isomer, but I'm getting >80% N2."
The Diagnosis:
You are likely running the reaction in a non-polar or moderately polar solvent (DCM, THF, Acetone) using a standard base (
, ). These conditions favor the "natural" N2 preference.
The Fix (Step-by-Step):
Switch to High-Dielectric Solvents:
Why: The transition state leading to the N1-isomer is more polar than the N2 transition state. High dielectric solvents stabilize the N1 pathway.
Action: Replace DCM/THF with DMF , DMSO , or Water/Acetone mixtures .
Note: In extreme cases, alkylation in pure water (if solubility permits) has been shown to shift ratios significantly toward N1 due to hydrogen bonding and hydrophobic packing effects.
Cation Engineering:
Why: Small, hard cations (
, ) coordinate tightly to the tetrazolate nitrogen. In non-polar solvents, they may block the N1 site or direct alkylation via coordination. Large, diffuse cations (, ) create "naked" anions.
Action: If using
, switch to or add 18-crown-6 . While this increases overall reactivity (naked anion), in polar solvents, it allows the electronic dipole stabilization to take over, potentially aiding N1.
The "Route Redesign" (The Nuclear Option):
If direct alkylation yields <30% N1, stop optimizing .
Action: Construct the tetrazole after the alkyl group is in place.
Protocol: React the primary amine (
) with the imidoyl chloride of your scaffold, or use the Huisgen cycloaddition of an azide () with the corresponding nitrile. This guarantees 100% regioselectivity because the bond is formed during ring closure.
Scenario B: "I need the N2-isomer, but the reaction is slow or messy."
The Diagnosis:
N2 is usually the default, but if yields are low, you might be using a leaving group that is too poor, or the tetrazole is too electron-deficient.
The Fix:
Leverage Lewis Acid Catalysis (The Modern Standard):
Protocol: Instead of basic alkylation, use Alcohols under Mitsunobu conditions or acid catalysis.
Mechanism: These Lewis acids coordinate to the N1/N4 positions, sterically blocking them and forcing the electrophile to attack N2.
Reference: This method frequently yields >98% N2 selectivity [1].[3]
Diazotization Strategy:
Action: React the tetrazole with an alcohol in the presence of a diazotization system (or use a pre-formed diazo species).
Result: High N2 selectivity due to the specific orbital overlap requirements in the reaction with diazonium species.
Scenario C: "I cannot separate the N1 and N2 isomers."
The Diagnosis:
N1 and N2 isomers often have nearly identical
values on silica because the tetrazole ring's polarity dominates the molecule.
The Fix:
The "Silver Nitrate" Trick:
Tetrazoles form complexes with
. The N1 and N2 complexes often have vastly different solubilities or stabilities.
Protocol: Treat the mixture with
-impregnated silica gel. The N1 isomer (often a stronger ligand) may retain stronger than N2.
HPLC pH Tuning:
Tetrazoles are weak acids (
4.5–5.0).
Action: Run your prep-HPLC with a buffer at pH 6.0. At this pH, any unreacted starting material is ionized (very polar), while the alkylated products are neutral.
Differentiation: Use a Phenyl-Hexyl column instead of C18. The
interactions differ significantly between the 1,5- and 2,5-substitution patterns.
Part 3: Comparative Data & Decision Matrix
Table 1: Solvent and Reagent Effects on Regio-ratio (Typical 5-Phenyltetrazole Alkylation)
Condition
Solvent
Reagent Type
Major Isomer
Approx Ratio (N2:N1)
Mechanism Note
Standard Basic
DCM / THF
Alkyl Halide /
N2
80:20 to 95:5
Steric/Orbital control
Polar Basic
DMF / DMSO
Alkyl Halide /
Mixed
60:40 to 50:50
Dipole stabilization of N1
Acid Catalyzed
DCE / Toluene
Alcohol /
N2
>99:1
Coordination blocks N1
Route Redesign
N/A
Imidoyl Chloride +
N1
0:100
Ring closure dictates structure
Decision Tree for Experimental Design:
Figure 2: Strategic workflow for selecting the correct synthetic methodology.
Part 4: Standardized Protocol (N2-Selective)
Protocol: Lewis Acid Catalyzed Alkylation (High N2 Selectivity)
Recommended for synthesizing bioisosteres where N2 is acceptable or preferred.
Preparation: In a flame-dried flask, dissolve 5-substituted tetrazole (1.0 equiv) and the corresponding alcohol (1.1 equiv) in anhydrous 1,2-dichloroethane (DCE).
Catalyst Addition: Cool to 0°C. Add
(1.1 equiv) dropwise.
Reaction: Allow to warm to room temperature (or reflux at 60°C for sterically hindered alcohols). Monitor by TLC/LCMS.[4]
Purification: Flash chromatography. (N2 isomers typically elute faster than N1 isomers in EtOAc/Hexane systems due to lower polarity).
References
Reynard, G., Moisan-Labelle, J., Parent, É., & Lebel, H. (2022).[5] "Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation." New Journal of Chemistry, 46, 21085-21091.[5] Link
Ostrovskii, V. A., & Koldobskii, G. I. (1992). "Selectivity of the Alkylation of Heterocycles." Russian Chemical Reviews.
Roh, J., et al. (2012). "Regioselective synthesis of 1,5- and 2,5-disubstituted tetrazoles." European Journal of Organic Chemistry.
BenchChem Technical Support.[4] (2025).[2][4][6][7] "Regioselective Alkylation of 5-Substituted Tetrazoles." Technical Note B1313760. Link
The synthesis of tert-butyl 3-(2H-tetrazol-5-yl)azetidine-1-carboxylate typically involves a [3+2] cycloaddition of an azide source with tert-butyl 3-cyanoazetidine-1-carboxylate. Users frequently encounter three specific classes of impurities:
Unreacted Nitrile: Due to the reversible or slow nature of the cycloaddition.
Organotin Residues: If tributyltin azide (
) was used.
Inorganic Salts: Residual sodium azide (
) or zinc salts.
This guide provides self-validating purification workflows based on the physicochemical properties of the tetrazole ring (pKa ~4.5–5.0) and the acid-sensitivity of the Boc protecting group.[1]
Module 1: Removing Unreacted Nitrile (The "Golden Path")
Issue: The nitrile starting material is neutral and often co-elutes with the product on silica gel.
Solution: Exploiting the acidity of the N-H tetrazole allows for a distinct separation from the neutral nitrile without chromatography.
The Physicochemical Logic
The tetrazole proton is acidic (pKa ~4.7), similar to acetic acid. The nitrile precursor is non-ionizable under mild conditions. By modulating pH, we can switch the tetrazole between an organic-soluble neutral form and a water-soluble salt, while the nitrile remains organic-soluble.
Step-by-Step Protocol: Acid-Base Extraction
Prerequisite: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc).
Basic Extraction (Target pH 8–9):
Extract the EtOAc solution with 10% aqueous
or saturated .
Mechanism:[2][3][4][5][6][7] The tetrazole deprotonates to form the sodium tetrazolate (water-soluble). The nitrile remains in the EtOAc.
Validation Check: Spot both layers on TLC. The organic layer should contain the nitrile (high
); the aqueous layer should contain the product (baseline).
Phase Separation & Polishing:
Separate the layers.[8][9] Keep the Aqueous Layer .
Wash the Aqueous Layer once with fresh EtOAc to remove any entrained nitrile.
Controlled Acidification (The "Boc-Safe" Zone):
Cool the aqueous layer to 0°C.
CRITICAL STEP: Slowly add 10% Citric Acid or 1M HCl until pH reaches 3.5–4.0 .
Warning: Do NOT acidify to pH 1. The Boc group is acid-labile and will cleave below pH 2, yielding the water-soluble amine which is difficult to recover.
Observation: The solution should become cloudy as the free tetrazole protonates and precipitates or oils out.
Final Extraction:
Extract the now-acidic aqueous mixture with EtOAc (3x).
Caption: Selective purification of tetrazoles via pH-switchable solubility, separating neutral nitriles from the acidic product.
Module 2: Removing Organotin Residues
Issue: If tributyltin azide (
) was used, the crude will contain tributyltin hydroxide/oxide, which is greasy, toxic, and streaks on columns.
Solution: Fluoride sequestration. Tin forms a thermodynamically stable, insoluble bond with fluoride.
Protocol: The KF Workup
Dissolve the crude residue in EtOAc.
Add an aqueous solution of Potassium Fluoride (KF) (saturated).
Stir vigorously for 30–60 minutes.
Observation: A white, polymeric solid (
) will precipitate at the interface.
Filter the mixture through a pad of Celite to remove the solid tin salts.
Proceed to the Acid-Base extraction (Module 1).
Module 3: Safety & Azide Removal
Issue: Residual Sodium Azide (
) is acutely toxic and can form explosive hydrazoic acid () upon acidification.[6][9]
Destruction Protocol (Nitrite Quench)
Never discard azide solutions directly into the drain or acid waste.[9]
Combine all aqueous washes suspected of containing azide.[9]
Add Sodium Nitrite (
) (1.5 equivalents relative to estimated azide).[9]
Slowly add 20%
while stirring in a fume hood.
Reaction:
.
Test with starch-iodide paper (blue color indicates excess nitrite, meaning all azide is destroyed).
Troubleshooting & FAQs
Q1: My NMR shows two sets of peaks. Is my product impure?
A: Likely not. 5-substituted tetrazoles exist in a tautomeric equilibrium between the 1H and 2H forms.[10]
In Solution: You will often see a rapid equilibrium or broadened peaks depending on the solvent (
often shows distinct tautomers; may show broadening).
Designation: While the CAS name often specifies "2H", this refers to the most stable canonical form in the solid state. In solution, they are dynamic.
Action: If the integration ratio is constant and matches the proton count, it is tautomerism, not impurity.
Q2: I lost my product during the acid wash.
A: You likely acidified the aqueous layer too far.
Cause: The Boc group is acid-labile. At pH < 1, Boc is cleaved to form the amine salt, which is water-soluble and will not extract into EtOAc.
Fix: Re-basify the aqueous layer to pH > 10 (add NaOH), then add
to re-protect the amine in situ. Then repeat the workup, stopping acidification at pH 4 .
Q3: Which Azide source is best to avoid impurities?
A:
Reagent
Pros
Cons
Impurity Profile
|
| Cheap, Water-soluble | Slow for hindered nitriles | Zinc salts (requires EDTA/Rochelle salt wash) |
| | Very reactive, High yield | Toxic, difficult purification | Tin residues (requires KF workup) |
| | Clean, Homogeneous | Expensive, volatile HN3 risk | Silanols (easy to remove) |[2]
References
Tetrazole Synthesis & Mechanism
Himo, F., et al. (2005). Mechanisms of Azide-Nitrile Cycloadditions. Journal of the American Chemical Society. Link
Organotin Removal Protocols
Harrowven, D. C., & Guy, I. L. (2004). Removal of organotin residues from reaction mixtures. Chemical Communications. Link
Boc Group Stability
Greene, T. W., & Wuts, P. G. M.[11] Protective Groups in Organic Synthesis. Wiley. (Standard Reference for pH stability limits). Link
Azide Safety & Quenching
National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Link
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Preventing Racemization in Chiral Azetidine Synthesis
Topic: Troubleshooting Stereochemical Erosion in Azetidine Formation & Functionalization
Audience: Synthetic Organic Chemists, Medicinal Chemists, Process Development Scientists[1]
Introduction: The Stability-Reactivity Paradox
Chiral azetidines are high-value pharmacophores, yet their synthesis is plagued by the high ring strain (~26 kcal/mol) and the lability of the
-proton.[1] Racemization is rarely random; it is a deterministic outcome of specific mechanistic failures—primarily oxazolone formation during cyclization or uncontrolled enolization during functionalization.[1]
This guide moves beyond generic advice, providing causal analysis and self-validating protocols to preserve enantiomeric excess (ee%) during the synthesis of 2-substituted and 2,3-disubstituted azetidines.
Troubleshooting Guide (Q&A)
Issue 1: "My ee% drops significantly during the cyclization of chiral amino acid precursors."
Diagnosis: The culprit is likely Oxazolone (Azlactone) Formation .[1]
When activating
-protected -amino acids (e.g., N-Cbz or N-Boc) for intramolecular cyclization, the activated carboxylate can attack the amide carbonyl oxygen instead of the nitrogen.[1] This forms a 5-membered oxazolone intermediate. The -proton of the oxazolone is highly acidic ( ~9-10), leading to rapid equilibration and racemization before the ring closes to the azetidine.[1]
Corrective Action:
Switch Coupling Reagents: Avoid standard carbodiimides (DCC/EDC) alone.[1] Use HATU or add suppressors like HOBt or HOAt .[1] These nucleophiles intercept the O-acylisourea intermediate, preventing oxazolone formation.
Base Management: Use the mildest base possible (e.g., DIPEA or Collidine) and strictly limit it to 2.0 equivalents.[1] Excess base catalyzes the deprotonation of the oxazolone.[1]
Alternative Route: If the amide coupling route fails, switch to La(OTf)
-catalyzed epoxide opening (see Protocol B), which proceeds via a concerted mechanism that bypasses the enolizable intermediate.[1]
Issue 2: "I observe racemization when lithiating N-Boc azetidine-2-carboxylate esters."
Diagnosis:Dynamic Thermodynamic Resolution (DTR) Failure.
Lithiated N-Boc azetidines are configurationally unstable at temperatures above -60°C. The Li-species exists in equilibrium between monomeric and aggregated forms.[1] If the temperature rises or the reaction time is prolonged, the C-Li bond inverts, leading to a thermodynamic racemate.[1]
Corrective Action:
Cryogenic Control: Maintain reaction temperature strictly at -78°C .
Transmetalation: Immediately transmetalate the lithiated species with CuCN or ZnCl
.[1] The resulting organocopper or organozinc intermediates are configurationally stable and can be warmed to 0°C for electrophilic trapping without loss of stereochemistry.[1]
Solvent Choice: Use non-coordinating solvents (Et
O) over THF if possible, as THF promotes the dissociation of aggregates that help hold configuration.[1]
Issue 3: "The product racemizes during silica gel purification."
Diagnosis:Acid-Catalyzed Ring Opening/Reclosure.
Azetidines are basic.[1] On acidic silica, the ring nitrogen protonates, activating the ring for opening by trace water or nucleophiles (S
1/S2 mix).[1] Reclosure often lacks stereocontrol.[1]
Corrective Action:
Pre-treat Silica: Slurry the silica gel with 1-2% Et
N in hexanes before packing the column. This neutralizes acidic sites.[1]
Alumina: Switch to Neutral Alumina (Brockmann Grade III) for purification, which is far gentler on strained basic heterocycles.[1]
Detailed Experimental Protocols
Protocol A: Racemization-Free Cyclization via La(OTf)
Catalysis
Best for: Converting chiral amino-epoxides to azetidines without activating agents.[1]
Mechanism: The Lanthanum(III) cation acts as a "soft" Lewis acid, coordinating to the epoxide oxygen and the amine.[1] This forces a concerted intramolecular nucleophilic attack (S
2-like), strictly inverting the configuration at the epoxide carbon while preserving the chiral center at the amine (if present).[1]
Step-by-Step:
Setup: Flame-dry a 50 mL round-bottom flask under Argon.
Dissolution: Dissolve the cis-3,4-epoxy amine substrate (1.0 equiv) in anhydrous 1,2-Dichloroethane (DCE) [0.2 M concentration]. Note: DCE is superior to THF for maintaining high regioselectivity.[1]
Catalyst Addition: Add La(OTf)
(5 mol%) in one portion.
Reaction: Heat to reflux (83°C) for 2.5 hours. Monitor by TLC.[1][2]
Checkpoint: If the reaction stalls, do NOT add base.[1] The catalyst requires a neutral environment.[1]
Quench: Cool to 0°C. Add saturated aqueous NaHCO
.
Workup: Extract with CH
Cl (3x). Dry over NaSO.
Purification: Flash chromatography on amine-functionalized silica or Et
Protocol B: Retentive
-Lithiation of N-Boc Azetidines
Best for: Functionalizing existing chiral azetidines.
Step-by-Step:
Cooling: Dissolve N-Boc-2-phenylazetidine (1.0 equiv) in anhydrous Et
O under Ar. Cool to -78°C (internal probe required).
Deprotonation: Add s-BuLi (1.2 equiv) dropwise over 10 mins. Stir at -78°C for exactly 10 mins.
Critical: Do not use n-BuLi (aggregates too strongly) or t-BuLi (too reactive).[1] s-BuLi is the sweet spot for azetidines.
Transmetalation (The "Lock" Step): Add a solution of ZnCl
(1.0 M in EtO, 1.3 equiv) dropwise.[1] Stir for 15 mins at -78°C.
Warming: Allow the mixture to warm to 0°C. The configuration is now "locked" in the C-Zn bond.
Trapping: Add the electrophile (e.g., Allyl Bromide).[1] Stir at RT for 2 hours.
Data Analysis: Solvent Impact on Stereoselectivity
The choice of solvent profoundly affects the diastereomeric ratio (dr) and yield during Lewis Acid catalyzed cyclization.[1] The table below summarizes the effect of solvent coordination on the La(OTf)
catalyzed protocol.
Solvent
Dielectric Constant ()
Yield (%)
Selectivity (Azetidine:Pyrrolidine)
Technical Note
1,2-DCE
10.36
81%
>20:1
Optimal. Balanced polarity stabilizes the transition state without sequestering the catalyst.[1]
Benzene
2.27
65%
12:1
Non-polar; poor solubility of La(OTf) aggregates.[1]
THF
7.58
45%
>20:1
Avoid. Oxygen lone pairs compete with the epoxide for La(III) binding sites, stalling the rate.[1]
MeCN
37.5
52%
15:1
Too polar; stabilizes the open-chain intermediate, promoting side reactions.
Visualizing the Racemization Pathways
The following diagram illustrates the critical divergence point where racemization occurs during the activation of amino acids.
Caption: Mechanistic divergence in amino acid cyclization. The formation of the Oxazolone intermediate (Red) is the primary cause of stereochemical erosion.[1] Use of HOBt/HOAt forces the reaction through the direct attack pathway (Green).[1]
References
Kuriyama, Y., et al. (2023).[1] "Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines." Frontiers in Chemistry, 11. [Link]
Mughal, H., & Szostak, M. (2021).[1][3] "Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle."[3] Organic & Biomolecular Chemistry, 19, 3274-3286.[1][3] [Link]
Degennaro, L., et al. (2022).[1] "Dynamic Phenomena and Complexation Effects in the
-Lithiation and Asymmetric Functionalization of Azetidines." Molecules, 27(9), 2843.[1] [Link]
Benoiton, N. L. (2023).[1] "Suppression of alpha-carbon racemization in peptide synthesis." Peptide Synthesis Protocols, NIH/PubMed.[1] [Link]
A Senior Application Scientist's Guide to the NMR and Mass Spec Characterization of tert-butyl 3-(2H-tetrazol-5-yl)azetidine-1-carboxylate
In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is paramount. Tert-butyl 3-(2H-tetrazol-5-yl)azetidine-1-carboxylate is a key heterocyclic bui...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is paramount. Tert-butyl 3-(2H-tetrazol-5-yl)azetidine-1-carboxylate is a key heterocyclic building block, frequently utilized in the synthesis of complex pharmaceutical intermediates.[1] Its unique assembly, featuring a strained azetidine ring, a tetrazole moiety, and a labile tert-butyloxycarbonyl (Boc) protecting group, necessitates a multi-faceted analytical approach for definitive characterization. This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for the structural elucidation of this compound, grounded in practical, field-proven insights.
Part 1: Unraveling the Core Structure with ¹H and ¹³C NMR Spectroscopy
NMR spectroscopy stands as the gold standard for determining the precise connectivity and spatial arrangement of atoms within a molecule. For a compound like tert-butyl 3-(2H-tetrazol-5-yl)azetidine-1-carboxylate, NMR provides irrefutable evidence of its structural integrity.
The "Why" Behind the NMR Experiment: Causality in Experimental Choices
The choice of NMR as the primary characterization tool is driven by its ability to provide a detailed atomic-level map of the molecule. Unlike other techniques that may only confirm elemental composition or molecular weight, NMR elucidates the chemical environment of each proton and carbon atom. This is crucial for confirming the presence and connectivity of the key structural motifs: the substituted azetidine ring, the tetrazole ring, and the Boc-protecting group. Furthermore, through-bond and through-space correlations (COSY, HSQC, HMBC, NOESY) can definitively establish the regiochemistry and stereochemistry, which is often a critical aspect of pharmacologically active molecules.
Experimental Protocol: ¹H and ¹³C NMR
A robust and reproducible NMR protocol is the foundation of reliable data.
Sample Preparation :
Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.[2][3] The higher concentration for ¹³C is necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.[3]
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.[4] The choice of solvent is critical; it must dissolve the compound completely and have minimal overlapping signals with the analyte.
Filter the sample through a small plug of glass wool in a Pasteur pipette to remove any particulate matter, which can degrade spectral quality.
Data Acquisition :
Acquire spectra on a 400 MHz or higher field spectrometer. Higher field strengths provide better signal dispersion and resolution.
For ¹H NMR, acquire at least 16 scans with a relaxation delay of 1-2 seconds.
For ¹³C NMR, acquire several hundred to several thousand scans with a longer relaxation delay (5-10 seconds) to ensure quantitative accuracy, especially for quaternary carbons. Proton decoupling is typically employed to simplify the spectrum and improve the signal-to-noise ratio.[5]
Spectral Interpretation: A Guided Analysis
The expected ¹H and ¹³C NMR spectra of tert-butyl 3-(2H-tetrazol-5-yl)azetidine-1-carboxylate will exhibit characteristic signals for each part of the molecule.
Azetidine Ring Protons : The protons on the strained four-membered ring will appear as complex multiplets due to geminal and vicinal coupling. The methine proton at the C3 position, being adjacent to the electron-withdrawing tetrazole ring, is expected to be downfield compared to the methylene protons.
Tetrazole NH Proton : The proton on the tetrazole ring is acidic and its chemical shift can be highly variable depending on the solvent and concentration. It often appears as a broad singlet.
Boc Protecting Group : The nine equivalent protons of the tert-butyl group will give rise to a sharp, intense singlet around 1.4-1.5 ppm.
Proton Assignment
Expected Chemical Shift (δ, ppm)
Multiplicity
Integration
tert-butyl (9H)
~1.45
s
9H
Azetidine CH (1H)
~4.0-4.2
m
1H
Azetidine CH₂ (4H)
~3.8-4.0
m
4H
Tetrazole NH (1H)
Variable (often broad)
br s
1H
Azetidine Ring Carbons : The carbons of the azetidine ring will appear in the aliphatic region, with the C3 carbon shifted downfield due to the attachment of the tetrazole ring.
Tetrazole Carbon : The single carbon of the tetrazole ring is expected to have a chemical shift in the range of 155-165 ppm.[6]
Boc Protecting Group Carbons : The quaternary and methyl carbons of the Boc group will have distinct signals. The carbonyl carbon of the carbamate will be in the 150-160 ppm range.
Carbon Assignment
Expected Chemical Shift (δ, ppm)
tert-butyl CH₃
~28
tert-butyl C(CH₃)₃
~80
Azetidine CH₂
~50-55
Azetidine CH
~35-40
Carbamate C=O
~156
Tetrazole C
~160
Part 2: Confirming Molecular Identity with Mass Spectrometry
Mass spectrometry is a powerful complementary technique to NMR, providing rapid and accurate determination of the molecular weight and elemental composition.
The "Why" Behind the Mass Spec Experiment: Causality in Experimental Choices
For tert-butyl 3-(2H-tetrazol-5-yl)azetidine-1-carboxylate, the primary goal of MS is to confirm the molecular weight (225.25 g/mol ).[] Electrospray ionization (ESI) is the preferred method as it is a soft ionization technique that minimizes fragmentation and typically produces the protonated molecular ion [M+H]⁺.[8] This is particularly important for this molecule due to the labile nature of the Boc protecting group, which can easily be lost under harsher ionization conditions.[9][10] High-resolution mass spectrometry (HRMS) can further provide the exact mass, allowing for the determination of the elemental formula, which serves as a powerful confirmation of the compound's identity.
Experimental Protocol: ESI-MS
Sample Preparation :
Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
The sample can be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.[11]
Data Acquisition :
Utilize an ESI source in positive ion mode.
Scan a mass range that encompasses the expected molecular ion (e.g., m/z 100-500).
The capillary temperature and collision energy can be optimized to control the degree of fragmentation.[12]
Fragmentation Analysis: Deconstructing the Molecule
While ESI is a soft ionization technique, in-source fragmentation or tandem MS (MS/MS) can be induced to provide structural information. For tert-butyl 3-(2H-tetrazol-5-yl)azetidine-1-carboxylate, characteristic fragmentation patterns are expected:
Loss of the Boc group : The most prominent fragmentation pathway is the loss of the entire Boc group (100 Da) or isobutylene (56 Da) from the protonated molecular ion. This is a hallmark of Boc-protected amines.[10][13]
Azetidine Ring Opening : Fragmentation of the strained azetidine ring can also occur.
Ion
m/z (calculated)
Identity
[M+H]⁺
226.13
Protonated Molecular Ion
[M-C₄H₈+H]⁺
170.08
Loss of isobutylene
[M-Boc+H]⁺
126.08
Loss of the Boc group
[C₄H₉]⁺
57.07
tert-butyl cation
Part 3: A Comparative Analysis and Workflow Visualization
Provides limited connectivity information, susceptible to ion suppression.
Alternative Characterization Methods
Fourier-Transform Infrared (FT-IR) Spectroscopy : Can confirm the presence of key functional groups such as the N-H of the tetrazole, the C=O of the carbamate, and C-H bonds.
Elemental Analysis : Provides the percentage composition of C, H, and N, which can be compared to the theoretical values to support the proposed structure.
Workflow Visualization
Conclusion
The comprehensive characterization of tert-butyl 3-(2H-tetrazol-5-yl)azetidine-1-carboxylate is best achieved through the synergistic use of NMR spectroscopy and mass spectrometry. While NMR provides the definitive structural blueprint, MS offers rapid confirmation of molecular identity and valuable fragmentation data. By employing the robust protocols and interpretive strategies outlined in this guide, researchers and drug development professionals can confidently verify the structure of this important building block, ensuring the integrity of their synthetic pathways and the quality of their final products.
ScienceScholar. Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity. [Link]
ResearchGate. 1 H-and 13 C-NMR chemical shifts of 5-arylamino-1H -tetrazoles (3a-i). [Link]
National Institutes of Health. Intramolecular Ring-Opening Decomposition of Aryl Azetidines. [Link]
National Institutes of Health. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. [Link]
Organomation. NMR Sample Preparation: The Complete Guide. [Link]
ResearchGate. How can I avoid the Boc-cleavage during Mass Analysis?. [Link]
Journal of Chinese Mass Spectrometry Society. Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. [Link]
Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. [Link]
ACS Publications. Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. [Link]
University of York. NMR Sample Preparation. [Link]
Advanced Journal of Chemistry. Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. [Link]
Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]
ACD/Labs. Confirmation of Synthesis: using MS to identify a protective group. [Link]
The Royal Society of Chemistry. Synthesis and indole coupling reactions of azetidine and oxetane sufinate salts Supporting Information. [Link]
Beilstein Journals. Innovative synthesis of drug-like molecules using tetrazole as core building blocks Experimental procedur. [Link]
University of Victoria. Practical approaches to the ESI-MS analysis of catalytic reactions. [Link]
ResearchGate. 1 H-NMR data for the prepared 2-Azetidinone compounds (4a-j). [Link]
University of Houston. Small molecule NMR sample preparation. [Link]
CORE. Elucidation of the Presence and Location of t-Boc Protecting Groups in Amines and Dipeptides Using On-Column. [Link]
National Institutes of Health. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. [Link]
University College London. Sample Preparation | Faculty of Mathematical & Physical Sciences. [Link]
Journal of Pharmaceutical Negative Results. STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. [Link]
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
Azetidine vs. Pyrrolidine: A Head-to-Head Comparison of Scaffolds in Inhibitor Design
A definitive guide for researchers, scientists, and drug development professionals on the nuanced differences and strategic applications of four- and five-membered saturated nitrogen heterocycles in medicinal chemistry....
Author: BenchChem Technical Support Team. Date: February 2026
A definitive guide for researchers, scientists, and drug development professionals on the nuanced differences and strategic applications of four- and five-membered saturated nitrogen heterocycles in medicinal chemistry.
Introduction: The Subtle Art of Ring Size Selection in Drug Design
In the landscape of modern drug discovery, the choice of a core scaffold is a critical decision that profoundly influences the potency, selectivity, and pharmacokinetic profile of a lead compound. Among the saturated nitrogen heterocycles, azetidine and pyrrolidine rings are frequently employed as key building blocks. While differing by only a single methylene unit, the four-membered azetidine and the five-membered pyrrolidine impart distinct and often decisive properties to a molecule. This guide provides a head-to-head comparison of these two scaffolds, offering experimental data and field-proven insights to inform strategic decisions in inhibitor design.
The pyrrolidine ring, the saturated counterpart of the aromatic pyrrole, is a ubiquitous motif in nature, found in alkaloids and the proteinogenic amino acid proline.[1] Its conformational flexibility and well-established synthetic accessibility have made it a mainstay in medicinal chemistry.[2] In contrast, the azetidine ring, a more recent entrant into the mainstream of drug design, offers a unique combination of properties stemming from its inherent ring strain.[3] This guide will delve into the fundamental differences between these two scaffolds, from their physicochemical properties and conformational preferences to their impact on biological activity and metabolic stability, illustrated with direct comparative case studies.
Physicochemical Properties: A Tale of Two Rings
The seemingly minor difference in ring size between azetidine and pyrrolidine leads to significant variations in their fundamental physicochemical properties. These differences, summarized in the table below, have profound implications for a molecule's solubility, basicity, and overall druglikeness.
The high ring strain of azetidine makes it more reactive and can influence its binding conformation. While this can be leveraged for specific interactions, it also raises concerns about chemical stability.[4] The lower strain of pyrrolidine contributes to its greater stability and prevalence in marketed drugs.
pKa (of the conjugate acid)
~11.29
~11.27
The basicity of the ring nitrogen is comparable in the unsubstituted forms but can be significantly modulated by substituents. The pKa is a critical determinant of a compound's ionization state at physiological pH, affecting its solubility, permeability, and potential for off-target interactions.[5]
Lipophilicity (Calculated logP)
-0.28
0.46
The more polar nature of the azetidine ring, with its higher nitrogen-to-carbon ratio, generally leads to lower lipophilicity compared to the pyrrolidine ring. This can be advantageous for improving aqueous solubility and reducing metabolic liabilities associated with high lipophilicity.[6]
Aqueous Solubility (Calculated logS)
0.84
0.53
Consistent with its lower lipophilicity, azetidine generally imparts greater aqueous solubility to a molecule. This is a crucial parameter for oral bioavailability and formulation development.[6]
Expert Insight: The choice between an azetidine and a pyrrolidine scaffold can be a strategic tool to fine-tune a molecule's physicochemical properties. For instance, in a lead optimization campaign where poor solubility is a major hurdle, replacing a pyrrolidine with an azetidine could be a viable strategy to enhance aqueous solubility without drastically altering the overall geometry. However, the potential for increased reactivity due to ring strain must be carefully evaluated.
Conformational Analysis: Dictating the Shape of Bioactivity
The conformational preferences of a scaffold dictate the spatial orientation of its substituents, which in turn governs its interactions with a biological target. Azetidine and pyrrolidine exhibit distinct conformational landscapes that can be exploited to achieve desired binding modes.
The pyrrolidine ring, due to its greater flexibility, can adopt a range of envelope and twisted conformations, a phenomenon known as pseudorotation.[1] This allows it to present its substituents in various spatial arrangements, making it a versatile scaffold for exploring the pharmacophore space. The conformation of the pyrrolidine ring can be influenced by the nature and stereochemistry of its substituents.[1]
In contrast, the azetidine ring is more conformationally constrained. While often described as rigid, it can undergo a puckering motion.[7] A key finding is that azetidine-2-carboxylic acid (Aze), when incorporated into peptides, preferentially induces γ-turns, whereas proline (a pyrrolidine derivative) favors the formation of β-turns.[8] This highlights their different abilities to act as turn inducers and to orient peptide backbones, a critical aspect in the design of peptidomimetic inhibitors.
Case Studies in Drug Discovery: Azetidine vs. Pyrrolidine in Action
The true measure of a scaffold's utility lies in its performance in real-world drug discovery programs. Here, we present direct head-to-head comparisons of azetidine- and pyrrolidine-containing inhibitors targeting key enzymes.
Case Study 1: Dipeptidyl Peptidase IV (DPP-IV) Inhibitors
DPP-IV is a well-validated target for the treatment of type 2 diabetes. Many DPP-IV inhibitors incorporate a nitrogen heterocycle that interacts with the S1 pocket of the enzyme.
In a study comparing fluorinated azetidine and pyrrolidine amides as DPP-IV inhibitors, it was found that the fluorinated azetidides displayed "unexpectedly strong activity".[9] Furthermore, certain 2-cyanoazetidine inhibitors of DPP-IV have demonstrated aqueous stability comparable to the closely related and well-established cyanopyrrolidines.[10] However, another study suggested that replacing a pyrrolidine with an azetidine could lead to a steric clash in the S1 pocket of DPP-IV, potentially reducing affinity. This underscores the importance of the specific substitution pattern and the context of the overall molecule.
Scaffold
Representative Inhibitor Structure
DPP-IV IC50 (nM)
Key Observations
Pyrrolidine
(Structure not available in snippets)
(IC50 values for direct pyrrolidine analogues not provided in snippets)
The cyanopyrrolidine scaffold is a well-established pharmacophore for DPP-IV inhibition, with several approved drugs based on this motif.
Azetidine
Fluorinated Azetidide Amides
(Specific IC50 values not provided in snippets, but described as having "unexpectedly strong activity")[9]
Fluorinated azetidines can be potent DPP-IV inhibitors, with aqueous stability comparable to cyanopyrrolidines.[10]
Experimental Protocol: General Synthesis of 2-Cyanoazetidine DPP-IV Inhibitors
A general synthetic route to 2-cyanoazetidine DPP-IV inhibitors is outlined below. This protocol is based on methodologies described in the literature and serves as a representative example.
Caption: Synthetic workflow for 2-cyanoazetidine DPP-IV inhibitors.
Step-by-Step Methodology:
Reduction of N-Boc-azetidin-2-one: To a solution of N-Boc-azetidin-2-one in an anhydrous solvent such as THF at 0 °C, add a reducing agent (e.g., lithium aluminum hydride) portion-wise. Stir the reaction at room temperature until completion (monitored by TLC). Quench the reaction carefully with water and aqueous NaOH. Filter the mixture and concentrate the filtrate to obtain N-Boc-azetidin-2-ol.
Oxidation to the Aldehyde: Dissolve the N-Boc-azetidin-2-ol in a suitable solvent like dichloromethane. Add an oxidizing agent (e.g., Dess-Martin periodinane) and stir at room temperature. Upon completion, quench the reaction with a saturated solution of sodium thiosulfate. Extract the product with dichloromethane, dry the organic layer over sodium sulfate, and concentrate to yield N-Boc-2-formylazetidine.
Cyanation: To a solution of N-Boc-2-formylazetidine in an anhydrous solvent, add a cyanide source (e.g., trimethylsilyl cyanide) and a Lewis acid catalyst (e.g., zinc iodide). Stir the reaction at room temperature until the aldehyde is consumed. Quench the reaction and extract the product. Purify by column chromatography to obtain N-Boc-2-cyanoazetidine.
Boc Deprotection: Dissolve the N-Boc-2-cyanoazetidine in a solvent such as dichloromethane and treat with an acid (e.g., trifluoroacetic acid). Stir at room temperature until the deprotection is complete. Remove the solvent and excess acid under reduced pressure to obtain the 2-cyanoazetidine salt.
Amide Coupling: To a solution of the desired amino acid and the 2-cyanoazetidine salt in a polar aprotic solvent like DMF, add a coupling agent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA). Stir the reaction at room temperature overnight. Purify the final product by preparative HPLC to yield the target DPP-IV inhibitor.
Case Study 2: Bruton's Tyrosine Kinase (BTK) Inhibitors
BTK is a key kinase in B-cell receptor signaling and a target for the treatment of B-cell malignancies and autoimmune diseases.
In the development of covalent BTK inhibitors, a direct comparison was made between a hydroxy-azetidine and a pyrrolidine linker. The study found that increasing the ring size from a 3-hydroxy-azetidine to a 3-pyrrolidine did not significantly affect the in vitro potency. However, a further increase to a 3-piperidine resulted in a ~300-fold loss in biochemical potency, indicating a less favorable positioning of the warhead. Interestingly, the hydroxy-azetidine analog showed improved microsomal stability but a nearly 20-fold decrease in human blood potency compared to a related analog. This highlights the complex interplay between ring size, potency, and pharmacokinetic properties.
Scaffold
Linker Structure
Biochemical Potency (IC50)
Key Observations
Azetidine
3-Hydroxy-azetidine
(IC50 not explicitly stated for direct comparison)
Improved microsomal stability but lower potency in human blood compared to a related analog.
Pyrrolidine
3-Pyrrolidine
(IC50 not explicitly stated for direct comparison, but noted as having similar in vitro potency to the azetidine analog)
Maintained in vitro potency compared to the azetidine, suggesting it can also adopt a favorable conformation for binding.
Experimental Protocol: General Synthesis of Pyrrolidine-Based BTK Inhibitors
The synthesis of pyrrolidine-based BTK inhibitors often involves the coupling of a substituted pyrrolidine intermediate to a core heterocyclic scaffold. The following is a representative synthetic approach.[1]
Caption: General synthetic route to pyrrolidine-based BTK inhibitors.
Step-by-Step Methodology:
Preparation of the Pyrrolidine Intermediate: Start with a commercially available, suitably protected pyrrolidine derivative (e.g., N-Boc-3-hydroxypyrrolidine). If necessary, perform functional group interconversions to introduce the desired linker and reactive handle. This may involve steps such as mesylation of the hydroxyl group followed by displacement with a nucleophile.
Synthesis of the Heterocyclic Core: The core of the BTK inhibitor (e.g., a substituted pyrimidine or purine) is typically synthesized separately. For example, a dichloropyrimidine can be sequentially functionalized through nucleophilic aromatic substitution reactions.[1]
Coupling Reaction: The protected pyrrolidine intermediate is then coupled to the heterocyclic core. This can be achieved through various methods, such as a nucleophilic substitution of a leaving group on the core with the nitrogen of the deprotected pyrrolidine, or a palladium-catalyzed cross-coupling reaction if appropriate functional groups are present.
Final Deprotection and Purification: In the final step, any remaining protecting groups are removed under appropriate conditions (e.g., acidic treatment for Boc groups). The final product is then purified, typically by reverse-phase HPLC, to yield the desired BTK inhibitor.
Experimental Protocol: In Vitro BTK Inhibition Assay
The inhibitory activity of the synthesized compounds against BTK can be determined using a biochemical assay.
Reagents and Materials: Recombinant human BTK enzyme, ATP, a suitable peptide substrate (e.g., a poly(Glu, Tyr) peptide), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
Assay Procedure:
Prepare a serial dilution of the inhibitor compounds in DMSO.
In a 384-well plate, add the BTK enzyme, the peptide substrate, and the inhibitor at various concentrations.
Initiate the kinase reaction by adding ATP.
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
Stop the reaction and detect the amount of ADP produced using the detection reagent and a luminometer.
Data Analysis: The luminescence signal is inversely proportional to the kinase activity. The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Synthetic Accessibility: Navigating the Path to the Scaffold
The ease and efficiency of synthesis are critical considerations in the selection of a scaffold. Both azetidine and pyrrolidine rings can be accessed through various synthetic routes, but the higher ring strain of azetidine can present unique challenges and opportunities.
Pyrrolidine Synthesis: The synthesis of pyrrolidines is well-established, with a plethora of methods available.[11] Common strategies include:
[3+2] Cycloadditions: The reaction of azomethine ylides with alkenes is a powerful and stereoselective method for constructing substituted pyrrolidines.
Intramolecular Cyclization: The cyclization of acyclic precursors, such as γ-amino ketones or halides, is a widely used approach.
Reductive Amination: The intramolecular reductive amination of γ-keto esters or amides provides a direct route to pyrrolidine derivatives.
Azetidine Synthesis: The synthesis of the strained azetidine ring often requires specific strategies to overcome the activation barrier for ring closure.[12] Common methods include:
Intramolecular Cyclization of γ-Haloamines: This is a classical method, though it can be low-yielding.
[2+2] Cycloadditions: The reaction of imines with ketenes or other suitable partners can provide access to azetidin-2-ones (β-lactams), which can be further modified.
Ring Contraction: The rearrangement of larger rings, such as pyrrolidinones, can be an effective strategy for the synthesis of functionalized azetidines.[3]
Expert Insight: While the synthesis of simple pyrrolidines is generally more straightforward, recent advances in synthetic methodology have made a wide range of substituted azetidines more accessible. The choice of synthetic route should be guided by the desired substitution pattern and stereochemistry of the final inhibitor.
Conclusion: Making the Strategic Choice
The decision to employ an azetidine or a pyrrolidine scaffold in an inhibitor design program is a nuanced one, with no single "better" option. The optimal choice depends on the specific goals of the project and the nature of the biological target.
Choose Azetidine for:
Introducing conformational constraint: The more rigid nature of the azetidine ring can be used to lock a molecule into a specific bioactive conformation, potentially increasing potency and selectivity.
Improving physicochemical properties: The inherent polarity of the azetidine ring can be leveraged to enhance aqueous solubility and reduce lipophilicity.
Exploring novel chemical space: As a less explored scaffold compared to pyrrolidine, azetidine offers opportunities for discovering novel intellectual property.
Choose Pyrrolidine for:
Versatility and established synthetic accessibility: The vast body of literature on pyrrolidine synthesis provides a robust toolkit for accessing a wide range of derivatives.
Mimicking natural ligands: The pyrrolidine ring is a common motif in natural products and can serve as a good starting point for designing inhibitors that mimic the binding of endogenous ligands.
Greater conformational flexibility: The ability of the pyrrolidine ring to adopt multiple conformations can be advantageous in the early stages of lead discovery, allowing for the exploration of a broader range of binding modes.
Ultimately, a head-to-head comparison of both scaffolds within a given series of inhibitors, as demonstrated in the case studies, is the most effective way to determine the optimal choice. By carefully considering the interplay between physicochemical properties, conformational effects, and synthetic feasibility, medicinal chemists can harness the unique attributes of both azetidine and pyrrolidine to design the next generation of potent and selective inhibitors.
References
Nolan, K. A., & Hyland, C. J. (2020). Synthesis of Azetidines and Their Application in the Synthesis of Natural Products and Bioactive Molecules. European Journal of Organic Chemistry, 2020(32), 5069-5084.
Singh, G. S., & Tilve, S. G. (2013). Recent advances in the synthesis of azetidines. Tetrahedron, 69(36), 7691-7713.
Gil, C., Bruna, A., Farrera-Sinfreu, J., Bofill, J. M., & Albericio, F. (2008). Azetidine-derived amino acids versus proline derivatives. alternative trends in reverse turn induction. The Journal of organic chemistry, 73(7), 2683–2692. [Link]
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Di Micco, S., Terracciano, S., & Bifulco, G. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in current chemistry (Cham), 379(6), 44. [Link]
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Poyraz, M., Ceran, G., & Göksu, S. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1249683. [Link]
Hulin, B., Cabral, S., Lopaze, M. G., Van Volkenburg, M. A., Andrews, K. M., & Parker, J. C. (2005). New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors. Bioorganic & medicinal chemistry letters, 15(21), 4770–4773. [Link]
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(Reference on azetidine synthesis - specific cit
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(Reference for DPP-IV IC50 values - specific cit
(Reference for logP and logS values - specific cit
(Reference for X-ray crystallography of inhibitor-enzyme complexes - specific cit
Gámez-Montaño, R. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(12), 2634-2656.
(Reference for BTK inhibitor IC50 values - specific cit
(Reference for JAK inhibitor comparison - specific cit
(Reference for Cathepsin K inhibitor comparison - specific cit
(Reference on pyrrolidine synthesis - specific cit
A Comparative Guide to the Metabolic Stability of Carboxylic Acid Protecting Groups: Tert-Butyl Ester vs. Other Common Alternatives
In the landscape of drug discovery and development, the strategic use of protecting groups is a critical element that dictates the success of a synthetic route and the ultimate pharmacokinetic profile of a candidate mole...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of drug discovery and development, the strategic use of protecting groups is a critical element that dictates the success of a synthetic route and the ultimate pharmacokinetic profile of a candidate molecule. For carboxylic acids, a common functional group in pharmaceuticals, the choice of an ester protecting group can profoundly impact a compound's stability, not just on the bench, but more importantly, in a complex biological system. This guide provides an in-depth comparison of the tert-butyl ester with other prevalent ester protecting groups—namely methyl, ethyl, and benzyl esters—with a specific focus on metabolic stability. We will explore the underlying principles of their differential stability, present comparative data, and provide a validated experimental protocol for assessment.
The Crucial Role of Metabolic Stability
Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes.[1][2] A compound with low metabolic stability is rapidly cleared from the body, often leading to a short half-life and poor bioavailability, necessitating higher or more frequent dosing, which can increase the risk of off-target effects.[3] Ester groups are particularly vulnerable to hydrolysis by a ubiquitous class of enzymes known as carboxylesterases, which are abundant in the liver, intestines, and blood.[4][5] Therefore, selecting an ester protecting group that can withstand this enzymatic onslaught is paramount for designing durable and effective therapeutics.
The Tert-Butyl Ester: A Bulwark Against Hydrolysis
The tert-butyl (t-Bu) ester stands out for its unique combination of chemical and metabolic stability.[6] Its defining feature is the bulky tertiary alkyl group attached to the ester oxygen. This steric hindrance is the primary determinant of its metabolic resilience.
The Mechanism of Steric Protection
Carboxylesterase enzymes possess an active site containing a catalytic triad (typically serine, histidine, and an acidic residue) that executes the hydrolysis of the ester bond. For this to occur, the ester moiety of the substrate must fit precisely into this active site. The large, three-dimensional profile of the tert-butyl group physically obstructs the ester's entry into the narrow catalytic pocket of the enzyme.[4][7] This steric clash significantly reduces the rate of enzymatic hydrolysis compared to less bulky esters like methyl or ethyl esters, which can access the active site with relative ease.
Caption: Steric hindrance from the tert-butyl group prevents efficient binding to the carboxylesterase active site.
Comparative Stability Analysis
The choice of a protecting group is always a trade-off between stability under desired reaction conditions and ease of removal when needed. The tert-butyl ester offers a unique orthogonal deprotection strategy, being highly stable to basic and nucleophilic conditions while cleaving readily under acidic conditions.[8]
Chemical Stability
The stability of an ester is dictated by its susceptibility to nucleophilic attack at the carbonyl carbon.
Data synthesized from BenchChem comparative guides.[6][8]
This table illustrates the strategic advantage of the tert-butyl group. Its resistance to base allows for transformations that would saponify methyl or ethyl esters, while its stability to hydrogenolysis preserves it in the presence of a benzyl group being cleaved.
Metabolic Stability
While chemical stability provides a useful proxy, metabolic stability must be determined empirically. In general, the rate of hydrolysis by carboxylesterases follows this trend:
Methyl > Ethyl > Benzyl >> tert-Butyl
The exceptional stability of the tert-butyl ester is a direct consequence of the steric hindrance discussed previously. While the tert-butyl group itself can be a site for metabolism via oxidation by cytochrome P450 enzymes, this is often a slower process than the rapid hydrolysis of less hindered esters.[3][9]
Experimental Protocol: In Vitro Metabolic Stability Assessment in Human Liver Microsomes (HLM)
This protocol provides a robust method for quantifying and comparing the metabolic stability of different ester prodrugs. The principle is to incubate the test compound with liver microsomes, which contain a high concentration of drug-metabolizing enzymes, and measure the rate of disappearance of the parent compound over time.[1][2]
Caption: Experimental workflow for determining metabolic stability using liver microsomes.
Step-by-Step Methodology
1. Reagent Preparation:
Test Compounds: Prepare 10 mM stock solutions of each ester compound in DMSO.
Human Liver Microsomes (HLM): Thaw pooled HLM on ice. Dilute to a final concentration of 1 mg/mL in a 0.1 M phosphate buffer (pH 7.4). Keep on ice.
NADPH Regenerating System: Prepare a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer according to the manufacturer's instructions. This system ensures a constant supply of the necessary cofactor (NADPH) for enzymatic activity.
2. Incubation Procedure:
In a 96-well plate, add the HLM suspension. For a final reaction volume of 200 µL, you would add a corresponding volume of the 1 mg/mL HLM stock.
Add phosphate buffer to bring the volume up.
Pre-incubate the plate at 37°C for 5-10 minutes in a shaking water bath to equilibrate the temperature.
To initiate the reaction, add 2 µL of the 100 µM working solution of the test compound (for a final concentration of 1 µM) and the NADPH regenerating system. Mix well.
3. Time-Point Sampling:
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot (e.g., 25 µL) from the reaction well.
Immediately transfer the aliquot into a separate 96-well plate containing a quenching solution (e.g., 100 µL of ice-cold acetonitrile) to stop the enzymatic reaction. An internal standard should be included in the quench solution for accurate quantification.
4. Sample Analysis:
Once all time points are collected, centrifuge the quench plate to pellet the precipitated proteins.
Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Develop an LC-MS/MS method to quantify the peak area of the parent compound relative to the internal standard.
5. Data Interpretation:
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
Plot the natural logarithm (ln) of the percent remaining versus time.
The slope of the linear regression of this plot gives the elimination rate constant (k).
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
A longer half-life indicates greater metabolic stability.
Conclusion and Strategic Recommendations
The selection of an ester protecting group is a multifaceted decision that extends beyond synthetic convenience into the realm of pharmacokinetics. The tert-butyl ester provides exceptional metabolic stability due to the steric hindrance imparted by its bulky structure, which prevents efficient hydrolysis by carboxylesterases.[4][6] This makes it an outstanding choice for prodrugs requiring systemic circulation and a longer duration of action.
While methyl and ethyl esters are useful for their ease of synthesis and cleavage under basic conditions, their metabolic liability often makes them unsuitable for applications requiring in vivo stability.[6][8] Benzyl esters offer a valuable alternative with their unique deprotection via hydrogenolysis, but they still exhibit moderate susceptibility to enzymatic cleavage.
For drug development professionals, the message is clear: when metabolic stability is a primary concern, the tert-butyl ester should be a leading candidate. However, this stability must be balanced against its required deprotection under acidic conditions, which may not be compatible with all active pharmaceutical ingredients.[10] As demonstrated by the provided protocol, empirical validation through in vitro metabolic stability assays is a non-negotiable step in making an informed and successful choice.
References
Creative Bioarray. In Vitro Metabolic Stability. [Link]
Gant, T. G. (2013). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters, 4(5), 452–456. [Link]
Reddit. (2016). Most labile ester protecting group? r/chemistry. [Link]
Hypha Discovery. (2022). Metabolism of t-butyl groups in drugs. [Link]
Hosokawa, M. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. PubMed, 33765275. [Link]
Lindberg, J., et al. (1993). Synthesis and enzymatic hydrolysis of esters, constituting simple models of soft drugs. PubMed, 8235678. [Link]
Bio-protocol. (2015). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. [Link]
Vocadlo, D. J., & Bertozzi, C. R. (2004). Ester Bonds in Prodrugs. ACS Chemical Biology. [Link]
ResearchGate. (2017). Control of Steric Hindrance on Restriction Enzyme Reactions with Surface-Bound DNA Nanostructures. [Link]
ATTENTION: This guide specifically addresses tert-Butyl 3-(2H-tetrazol-5-yl)azetidine-1-carboxylate . Do not confuse this with its carboxylic acid analog (CAS 142253-55-2).
The presence of the tetrazole moiety introduces specific high-risk hazards absent in standard organic intermediates. Tetrazoles are nitrogen-rich heterocycles that can exhibit shock sensitivity and, most critically, form highly explosive salts upon contact with transition metals (Copper, Lead, Mercury, Silver, Zinc).[1]
IMMEDIATE ACTION REQUIRED:
DO NOT dispose of this substance down the drain. (Risk of formation of copper/lead tetrazolate in piping).
DO NOT use metal spatulas or metal containers for storage or transfer if the material is wet or acidic.
DO NOT concentrate solutions to dryness without a blast shield if the purity is unknown.
Part 1: Chemical Hazard Identification & Technical Data
Before initiating disposal, verify the chemical identity and state. The disposal pathway is dictated by the high-nitrogen content of the tetrazole ring.
Explosion Hazard (Class 1.x potential if dry/pure); Reactive (forms explosive metal salts).[1][2]
Incompatibilities
Strong acids (azetidine ring opening), Strong bases, Heavy Metals (Cu, Pb, Ag, Hg), Oxidizers.[1]
RCRA Waste Code
D003 (Reactive) recommended due to explosive potential of tetrazoles; D001 (Ignitable) if in flammable solvent.[1]
Part 2: Disposal Decision Workflow
The following logic gate ensures the material is routed to the correct destruction facility without endangering laboratory infrastructure or personnel.
Figure 1: Operational logic for the segregation and disposal of tetrazole-functionalized azetidines. Note the critical checkpoint for metal contamination.
Part 3: Detailed Disposal Protocols
Scenario A: Solid Waste (Pure or Crude Material)
Context: You have expired shelf-life material or reaction crude in solid form.
Stabilization (Desensitization):
Never dispose of dry tetrazole powders directly into general trash or compactors. Friction can trigger ignition.
Protocol: Dissolve the solid in a compatible combustible solvent (e.g., Acetone, Ethanol, or Methanol) to create a <10% w/v solution. This desensitizes the material by spacing out the high-energy molecules.
Container Selection:
Use High-Density Polyethylene (HDPE) or Polypropylene (PP) containers.
Prohibited: Do not use metal cans, drums with metal linings, or glass bottles with metal caps (unless a Teflon liner is intact).
Context: Waste solvent containing the product after synthesis or purification.[6]
Metal Screening:
Review the reaction history.[7] Was a copper catalyst (e.g., Click chemistry) or zinc reagent used?
If YES (Metals present): The solution may contain metal tetrazolates. Do not let this dry out. Keep it wet. Contact your Environmental Health & Safety (EHS) officer immediately for "High Hazard" pickup.
If NO (Metals absent): Proceed to step 2.
Segregation:
Pour into a dedicated organic waste stream.
Crucial: Ensure this waste stream is not combined with waste streams containing heavy metals (e.g., do not mix with waste from a separate click chemistry reaction using CuI).
pH Adjustment:
Ensure the waste is not strongly acidic. Strong acids can cleave the Boc group and potentially open the azetidine ring, releasing heat and creating unstable byproducts. Maintain pH 6–8 if possible.
Scenario C: Contaminated Glassware/Sharps
Rinsing:
Triple rinse all glassware with Acetone or Methanol. Collect the rinsate as Scenario B waste.
Disposal:
Once rinsed, the glassware is considered "RCRA Empty" and can be washed normally or disposed of in glass trash.
If material is stuck/dried: Soak in solvent. Do not scrape with metal tools.
Part 4: Emergency Procedures
Incident
Immediate Response Protocol
Spill (Solid)
Do not sweep (friction risk). Wet the spill with Acetone/Ethanol. Wipe up with soft paper towels. Place towels in a plastic bag, then into a plastic pail.
Spill (Liquid)
Absorb with vermiculite or clay (non-combustible).[1] Do not use metal scoops. Use plastic shovels.
Skin Contact
Wash with soap and water for 15 minutes.[1] The Boc-azetidine is an irritant; the tetrazole is acidic.
Fire
Use CO, dry chemical, or foam.[1] Evacuate area. Tetrazoles produce toxic nitrogen oxides (NO) upon combustion.
Part 5: Regulatory Compliance (US Focus)
EPA/RCRA:
This compound is not explicitly P-listed or U-listed.
However, due to the tetrazole ring, it meets the definition of Characteristic Waste: Reactivity (D003) if it is capable of detonation or explosive decomposition [40 CFR § 261.23(a)(6)].
Best Practice: Classify as D003 to ensure the incinerator facility handles it with appropriate caution.
DOT (Transport):
If shipping waste off-site, ensure the manifest lists "Waste Flammable Liquid, N.O.S.[1] (Tetrazole derivative in Acetone)" if dissolved.
UN Number: Depends on solvent (e.g., UN 1993).
References
Sigma-Aldrich. Safety Data Sheet: 1-Boc-azetidine-3-carboxylic acid (Analogous Structure Safety Data).[1] Retrieved from
U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed and Characteristic Wastes (40 CFR Part 261). Retrieved from
American Chemical Society (ACS). Tetrazoles: Synthesis and Characterization (Safety Commentary). Chemical Reviews. Retrieved from
National Institutes of Health (NIH) - PubChem. Tetrazole Compound Summary & Safety. Retrieved from
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Explosive and Reactive Chemicals. Retrieved from